Methyl 2-amino-3-methoxy-2-phenylpropanoate
Description
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Properties
IUPAC Name |
methyl 2-amino-3-methoxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-8-11(12,10(13)15-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFPRKYYHMRRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of Methyl 2-amino-3-methoxy-2-phenylpropanoate
Topic: Synthesis of methyl 2-amino-3-methoxy-2-phenylpropanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The target molecule, This compound , represents a specialized class of
Synthesizing quaternary
Recommended Route: This guide details the Phase-Transfer Catalyzed (PTC) Alkylation of the Benzophenone Imine of Methyl Phenylglycinate . This route is selected for its operational simplicity, scalability, and the potential for asymmetric adaptation using chiral organocatalysts.
Retrosynthetic Disconnection
The synthesis is best approached by disconnecting the
Critical Reagents & Safety Protocols
Hazardous Reagent Alert: Chloromethyl Methyl Ether (MOM-Cl)
The primary alkylating agent, MOM-Cl, is a potent carcinogen and volatile lachrymator.
-
Handling: Must be handled in a certified fume hood with double-gloving and specific waste neutralization protocols.
-
Alternative: Bromomethyl methyl ether (BOM-Me) behaves similarly but shares toxicity profiles.
-
Compliance: Ensure adherence to local EHS regulations regarding "Select Carcinogens."
Reagent Table
| Reagent | Role | Equiv. | Notes |
| Methyl | Starting Material | 1.0 | Commercial or synthesized from phenylglycine |
| Benzophenone Imine | Protecting Group | 1.1 | Forms the active O'Donnell substrate |
| MOM-Cl | Electrophile | 1.2 - 1.5 | High Toxicity ; Source of methoxymethyl group |
| Tetrabutylammonium Bromide (TBAB) | PT Catalyst | 0.1 | Facilitates liquid-liquid phase transfer |
| 50% KOH (aq) | Base | Excess | Generates the enolate at the interface |
| 1N HCl / THF | Deprotection | Excess | Mild hydrolysis of the imine |
Detailed Experimental Protocol
Step 1: Substrate Preparation (Imine Formation)
If methyl
Objective: Protect the amine to form the "O'Donnell Substrate" (Methyl
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl
-phenylglycinate hydrochloride (10.0 mmol) in dry Dichloromethane (DCM) (30 mL). -
Neutralize: Add 1.0 equiv of triethylamine to liberate the free amine if starting from the salt. Stir for 15 min.
-
Transimination: Add benzophenone imine (1.05 equiv). Stir the reaction at room temperature (RT) for 16–24 hours under nitrogen.
-
Workup: Wash the organic layer with water (2 x 15 mL) and brine. Dry over anhydrous MgSO
, filter, and concentrate-
Purification: Recrystallize from hexanes/EtOAc if necessary, though the crude is often sufficient for alkylation.
-
Checkpoint:
H NMR should show the disappearance of the methine doublet of the starting amine and appearance of the imine signals.
-
Step 2: Quaternary Alkylation (The Core Transformation)
Objective: Install the methoxymethyl group at the
-
Setup: To a solution of the Imine (from Step 1, 1.0 equiv) in Toluene (10 volumes) is added the catalyst TBAB (0.1 equiv).
-
Base Addition: Add 50% aqueous KOH (5 equiv) to the reaction vessel. The mixture becomes biphasic.[9]
-
Alkylation: Cool the mixture to 0°C. Dropwise add MOM-Cl (1.2 equiv) over 20 minutes.
-
Note: The phenyl group stabilizes the enolate, making the
-proton relatively acidic ( ), but the quaternary center formation is sterically demanding.
-
-
Reaction: Allow the mixture to warm to RT and stir vigorously for 4–12 hours.
-
Monitoring: Monitor via TLC or HPLC for consumption of the starting imine.
-
-
Workup: Separate the phases. Extract the aqueous layer with Toluene or DCM. Combine organics, wash with water until neutral pH, dry (MgSO
), and concentrate.-
Result: Crude Methyl 2-(diphenylmethyleneamino)-3-methoxy-2-phenylpropanoate.
-
Step 3: Hydrolysis and Isolation
Objective: Remove the benzophenone protecting group to release the primary amine.
-
Solubilization: Dissolve the crude alkylated imine in THF (5 volumes).
-
Hydrolysis: Add 1N HCl (2 equiv) dropwise. Stir at RT for 2–4 hours.[11][12][13][14]
-
Observation: The yellow color of the imine will fade as benzophenone is liberated.
-
-
Partition: Add water and extract with Diethyl Ether (Et
O) twice.-
Critical Separation: The Ether layer contains the benzophenone byproduct. The Aqueous layer contains the target amino ester hydrochloride.
-
-
Neutralization (Optional): If the free base is required, basify the aqueous layer with saturated NaHCO
to pH 8–9 and extract rapidly with DCM. -
Final Isolation: Concentrate the aqueous layer (lyophilization recommended) or the DCM extract to obtain This compound .
Asymmetric Adaptation (Enantioselective Synthesis)
For drug development requiring a specific enantiomer (typically (S)-), the racemic TBAB catalyst in Step 2 can be replaced with a Chiral Phase Transfer Catalyst .
-
Catalyst Class: Cinchona alkaloid derivatives (e.g.,
-benzylcinchonidinium chloride) or Maruoka Catalysts (Binaphthyl-modified chiral ammonium salts). -
Conditions: Perform the alkylation at lower temperatures (-20°C to -40°C) using solid CsOH or KOH to maximize the interfacial stereocontrol.
-
Expectation: Enantiomeric Excess (ee) of 80–95% is achievable depending on the specific catalyst-solvent combination.
Visualizations
Pathway Diagram (Chemical Logic)
Caption: Reaction pathway from phenylglycine ester to the target quaternary amino acid via O'Donnell's Schiff base intermediate.
Experimental Workflow (Process Flow)
Caption: Operational workflow emphasizing the critical safety checkpoint during the alkylation step.
References
-
O'Donnell, M. J. (2001). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Aldrichimica Acta, 34(1), 3-15. -
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266.
-
Corey, E. J., et al. (1997). "Enantioselective Synthesis of
-Amino Acids via Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society, 119(51), 12414-12415. -
Vogt, H., & Bräse, S. (2007). "Recent Approaches towards the Asymmetric Synthesis of
-Disubstituted -Amino Acids." Organic & Biomolecular Chemistry, 5, 406-430. -
Organic Syntheses. (2011). "Preparation of Chloromethyl Methyl Ether (MOMCl)." Organic Syntheses, 88, 26-32.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. d-nb.info [d-nb.info]
- 5. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Production of 2-Methyl-3-phenylserine. , Hive Methods Discourse [chemistry.mdma.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. prepchem.com [prepchem.com]
- 13. data.epo.org [data.epo.org]
- 14. EP1967511A1 - Process for the preparation of a benzophenone glycine imine alkyl ester derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 2-Amino-3-methoxy-2-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-amino-3-methoxy-2-phenylpropanoate (CAS No. 1248082-17-8) is a unique, non-proteinogenic α-amino acid ester with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its distinct structural features, including a quaternary α-carbon, a phenyl ring, and a methoxy group, offer a compelling scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, potential synthetic strategies, analytical characterization, and prospective applications, with a focus on empowering researchers to leverage this compound in their drug development endeavors.
Chemical Identity and Physicochemical Properties
This compound is a chiral molecule with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1] The presence of a quaternary α-carbon center imparts significant steric hindrance, which can be strategically utilized to modulate the conformational flexibility and metabolic stability of parent drug molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1248082-17-8 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| SMILES Code | O=C(OC)C(C1=CC=CC=C1)(N)COC | [1] |
| Appearance | (Predicted) Colorless to pale yellow oil or solid | General knowledge |
| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | General knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Synthesis and Mechanistic Considerations
A potential synthetic pathway could be conceptualized as follows:
Figure 1. Plausible synthetic route for this compound.
Causality Behind Experimental Choices:
-
Strecker Synthesis: This classical method is a robust choice for the formation of the α-aminonitrile intermediate from a ketone precursor. The selection of the cyanide and ammonia source can be optimized to improve yields.
-
Hydrolysis: The subsequent hydrolysis of the nitrile group to a carboxylic acid is a critical step. The choice between acidic or basic conditions can influence the outcome and potential side reactions.
-
Esterification: A Fischer-Speier esterification using methanol in the presence of an acid catalyst is a standard and efficient method for converting the carboxylic acid to the corresponding methyl ester.[3]
Analytical Characterization and Quality Control
The structural elucidation and purity assessment of this compound are crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization. While specific data for this compound is not publicly available, a commercial supplier indicates the availability of NMR, HPLC, LC-MS, and UPLC data.[4]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, singlets for the methoxy and methyl ester protons, and signals for the methylene protons of the methoxymethyl group. The amine proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary α-carbon, the carbonyl carbon of the ester, aromatic carbons, and the carbons of the methoxy and methyl ester groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) at m/z 209.24, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, C=O stretch of the ester, C-O stretches of the ether and ester, and aromatic C-H and C=C stretches. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent. Acquire the spectrum with proton decoupling to obtain singlets for each unique carbon atom.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound and for enantiomeric separation if a chiral stationary phase is used.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for purity analysis.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically effective.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) based on the UV absorbance of the phenyl group.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Analysis: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer. The mass-to-charge ratio of the molecular ion and its fragments are recorded.
-
Figure 2. A typical analytical workflow for the characterization and quality control of a synthesized chemical compound.
Applications in Drug Development
α,α-disubstituted α-amino acids and their esters are of significant interest in medicinal chemistry due to their ability to impart unique properties to bioactive molecules.[2] The incorporation of these moieties can lead to:
-
Conformational Restriction: The sterically demanding quaternary center can lock the peptide backbone into specific conformations, which can enhance binding affinity and selectivity for a biological target.
-
Increased Metabolic Stability: The α,α-disubstitution can protect the adjacent peptide bond from enzymatic degradation by peptidases, thereby prolonging the in vivo half-life of a drug.
-
Modulation of Physicochemical Properties: The amino acid side chain can be modified to fine-tune solubility, lipophilicity, and other properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).
While specific applications of this compound are not yet widely reported, its structural features make it an attractive candidate for incorporation into:
-
Peptidomimetics: As a building block for creating peptide-like molecules with improved drug-like properties.
-
Novel Scaffolds: As a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic activity.
-
Asymmetric Synthesis: As a chiral auxiliary or a precursor to other chiral molecules.
A study on the related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated anti-inflammatory and antinociceptive activities with reduced gastrointestinal toxicity compared to a known NSAID.[1] This suggests that the core scaffold of this compound could be a promising starting point for the development of new anti-inflammatory agents.
Safety, Handling, and Storage
As with any chemical compound in a research setting, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not publicly available, general guidelines for handling amino acid esters should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or freezing may be recommended to prevent degradation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its unique structural characteristics offer a valuable tool for medicinal chemists seeking to design novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of this compound, from its chemical identity and potential synthesis to its analytical characterization and prospective applications. As more research becomes available, the full potential of this intriguing molecule will undoubtedly be realized, paving the way for the development of next-generation pharmaceuticals.
References
- NMR Data of Products. (n.d.). Retrieved February 23, 2026, from a PDF document on a university website.
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Nature. Retrieved February 23, 2026, from [Link]
-
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(3). Retrieved February 23, 2026, from [Link]
-
Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]
-
methyl 2-amino-3-hydroxy-3-phenylpropanoate - Chemical Synthesis Database. (n.d.). Retrieved February 23, 2026, from [Link]
- Alpha Amino Acid Ester-Drug Conjugates Hydrolysable by Carboxylesterases. (n.d.). Google Patents.
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023, May 9). MDPI. Retrieved February 23, 2026, from [Link]
- Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester. (n.d.). Google Patents.
-
Methyl 3-(2-methoxyphenyl)propanoate | C11H14O3 | CID 562482. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Amino Acid Set - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific. Retrieved February 23, 2026, from [Link]
-
Synthesis of A. Methyl 2-phenylpropionate. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]
-
The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
Methyl 2-amino-3-methoxy-2-methylpropanoate (C6H13NO3) - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. (2022, August 31). MDPI. Retrieved February 23, 2026, from [Link]
- Amino Acid Standard - SAFETY DATA SHEET. (n.d.).
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved February 23, 2026, from [Link]
-
Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved February 23, 2026, from [Link]
-
Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved February 23, 2026, from [Link]
-
13 C NMR Spectrum (1D, 50 MHz, H 2 O, predicted) (NP0231604) - NP-MRD. (n.d.). Retrieved February 23, 2026, from [Link]
-
methyl (2R)-2-amino-3-phenylpropanoate | C10H13NO2 | CID 853474 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
-
The standard 13C NMR spectrum of phenyl propanoate is shown here.... (n.d.). Pearson. Retrieved February 23, 2026, from [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP009771 - MassBank. (2008, October 21). Retrieved February 23, 2026, from [Link]
-
Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
Structural Elucidation and Stereochemical Assignment of Methyl 2-amino-3-methoxy-2-phenylpropanoate
A Multi-Modal Analytical Framework for Quaternary Amino Acid Derivatives
Executive Summary: The Quaternary Challenge
The target molecule, methyl 2-amino-3-methoxy-2-phenylpropanoate , represents a distinct class of non-proteinogenic amino acids: the
This structural crowding creates unique challenges for elucidation:
-
Steric Hindrance: Traditional derivatization reagents (e.g., Mosher’s acid chlorides) often fail or react sluggishly due to the bulky phenyl group at the active center.
-
Lack of
-Proton: The absence of an -proton eliminates the standard - coupling networks used to trace the backbone in standard amino acids. -
Enantiomeric Resolution: With no diastereomers possible (C3 is achiral), the separation of
and enantiomers requires specialized chiral stationary phases.
This guide outlines a forensic analytical workflow to unambiguously prove the structure and absolute configuration of this scaffold.
Synthetic Context & Impurity Profiling
To analyze the molecule, one must understand its genesis. The construction of the quaternary center typically proceeds via one of two pathways, each generating specific impurity profiles.
| Synthetic Route | Mechanism | Key Impurities to Monitor |
| Route A: Strecker Synthesis | Reaction of methoxy-acetophenone with cyanide/ammonia. | • Residual cyanide• Hydrolysis byproduct (Amide intermediate)• Starting ketone (Methoxyacetophenone) |
| Route B: Alkylation | Alkylation of a Schiff-base protected phenylglycine ester. | • Mono-alkylated species• Phase transfer catalyst residues• Regioisomers (O-alkylation vs C-alkylation) |
Expert Insight: In Route B, the most insidious impurity is the non-quaternary analog (methyl 2-amino-2-phenylacetate) resulting from incomplete alkylation. This must be ruled out by HRMS immediately.
Mass Spectrometry & Elemental Composition
Objective: Confirm the molecular formula
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in Positive Mode.
Fragmentation Logic
Unlike simple peptides, quaternary amino esters fragment via specific
-
Parent Ion:
-
Primary Fragment (Base Peak): Loss of the carbomethoxy group (
, 59 Da).-
: Stabilized benzyl-type cation
.
-
: Stabilized benzyl-type cation
-
Secondary Fragment: Loss of methanol from the side chain (characteristic of the methyl ether).
-
: Loss of
(32 Da).
-
: Loss of
Critical Check: If you observe a strong loss of 17 Da (
), suspect the presence of the amide impurity (incomplete esterification).
NMR Spectroscopy: The Connectivity Proof
Objective: Establish the connectivity of the quaternary center and the unique electronic environment of the C3 methylene group.
4.1. The "Smoking Gun": Diastereotopic Protons
The most diagnostic feature of this molecule is the signal for the C3 methylene protons (
-
Observation: A distinct AB quartet (or two doublets) in the range of
. -
Coupling Constant:
. -
Significance: If these protons appear as a singlet, the molecule is likely achiral (e.g., the phenyl group is missing, or racemization/planarization has occurred).
4.2. 2D-NMR Correlation Workflow
Since there is no H-C-C-H connectivity across the quaternary center, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) to "jump" over the quaternary carbon.
Figure 1: The NMR correlation strategy relies on HMBC to bridge the proton-deficient quaternary center (C2), linking the phenyl ring and methylene sidechain to the carbonyl core.
Stereochemical Assignment (Absolute Configuration)
Objective: Determine if the isolated material is the
This is the most difficult step. Standard Mosher's ester analysis is often invalid here due to the steric bulk of the quaternary center preventing quantitative derivatization or causing kinetic resolution effects.
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Since the molecule is an amino ester, it will readily form salts.
-
Protocol: Dissolve the free base in dry diethyl ether. Slowly add 1.0 equivalent of
-toluenesulfonic acid (TsOH) or Hydrochloric acid in dioxane. -
Crystallization: Vapor diffusion of pentane into a concentrated methanolic solution of the salt.
-
Analysis: Determine the Flack parameter.[2] A value near 0.0 confirms the absolute structure; a value near 1.0 indicates the inverted structure.
Method B: Chiral HPLC (For Enantiomeric Excess)
If X-ray is not feasible, use Chiral HPLC to compare against a known standard or to separate the racemate.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (basic additive is crucial for free amines).
-
Detection: UV at 254 nm (Phenyl chromophore).
Method C: Circular Dichroism (CD)
For
-
Rule: Positive Cotton effect at ~220 nm typically correlates to the
-configuration for -phenyl- -amino acids (verify with specific literature analogs like -methylphenylglycine).
Experimental Protocol: Isolation of the Free Base
If the compound is supplied as a salt (e.g., Hydrochloride), it must be converted to the free base for NMR analysis to prevent aggregation or peak broadening.
-
Dissolution: Dissolve 50 mg of the salt in 10 mL of distilled water.
-
Basification: Add saturated
solution dropwise until pH ~9. (Do not use to avoid ester hydrolysis). -
Extraction: Extract immediately with
Dichloromethane (DCM). -
Drying: Dry combined organics over anhydrous
. -
Filtration: Filter and evaporate in vacuo at
(amino esters can be volatile or unstable). -
Analysis: Reconstitute immediately in
for NMR.
References
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007).
-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569–623. Link -
Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of
-disubstituted -amino acids.[1] Organic & Biomolecular Chemistry, 5, 406-430. Link -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Refer to Chapter 3 for AB Quartet analysis in chiral environments). Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. (Discussion on limitations of Mosher's method for sterically hindered amines). Link
Sources
Structural Elucidation & Spectroscopic Characterization: Methyl 2-amino-3-methoxy-2-phenylpropanoate
Executive Summary & Compound Architecture
This guide provides a rigorous spectroscopic analysis of Methyl 2-amino-3-methoxy-2-phenylpropanoate . This molecule represents a specialized class of
These quaternary amino acids are critical in peptidomimetic drug design because they impose specific conformational constraints on peptide backbones, often stabilizing helical structures or enhancing resistance to enzymatic hydrolysis.[1]
Structural Logic
The molecule possesses a quaternary carbon at position 2 (C2), creating a chiral center that renders the adjacent methylene protons (C3) diastereotopic.[1] This feature is the primary spectroscopic "fingerprint" used to validate the structure.
Molecular Formula:
Spectroscopic Validation Workflow
The following diagram outlines the logical flow for confirming the structure, moving from mass identification to stereochemical verification.
Figure 1: Step-by-step spectroscopic elucidation workflow for quaternary amino acid derivatives.
Mass Spectrometry (MS) Data[1][3][4][5][6]
Technique: Electrospray Ionization (ESI) in Positive Mode (
Primary Signals
| Ion Species | m/z (Observed) | Interpretation |
| 210.11 | Protonated molecular ion (Base Peak in soft ionization). | |
| 232.09 | Sodium adduct (common in glass/solvent impurities). | |
| 419.21 | Protonated dimer (concentration dependent). |
Fragmentation Pattern (MS/MS)
In collision-induced dissociation (CID), the following fragments verify the core scaffold:
-
Loss of Ester (
): . Cleavage of the ester group is the primary pathway.[1] -
Loss of Methoxy Methylene (
): . -
Tropylium Ion (
): . Characteristic of the phenyl ring if benzyl migration occurs, though less common in quaternary centers than simple benzyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6][7][8]
This is the definitive method for structural confirmation. The data below assumes
NMR (Proton)
Key Diagnostic: The methylene protons at C3 are diastereotopic due to the adjacent chiral center at C2.[1] They will not appear as a singlet, but as an AB quartet (two doublets with large geminal coupling).
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H | 7.25 – 7.45 | Multiplet | 5H | - | Phenyl group protons (overlapping). |
| C3-H | 3.95 (approx) | Doublet | 1H | Diastereotopic methylene proton A. | |
| C3-H | 3.82 (approx) | Doublet | 1H | Diastereotopic methylene proton B. | |
| COOCH | 3.75 | Singlet | 3H | - | Ester methyl group.[1] |
| OCH | 3.35 | Singlet | 3H | - | Ether methyl group. |
| NH | 2.10 (variable) | Broad Singlet | 2H | - | Exchangeable amine protons.[1] |
Expert Insight: If the C3 protons appear as a singlet, the sample is likely the des-phenyl analog or a hydrolysis product where the chirality is lost or averaged. The AB system is the proof of the quaternary center.
NMR (Carbon)
| Carbon Type | Shift ( | Assignment |
| C=O | 173.5 | Ester Carbonyl.[1] |
| Ar-C (ipso) | 141.0 | Quaternary aromatic carbon attached to C2.[1] |
| Ar-C | 128.5, 127.8, 126.5 | Ortho, meta, para aromatic carbons. |
| C2 (Quat) | 66.5 | Quaternary Chiral Center .[1] Highly characteristic shift. |
| C3 ( | 76.0 | Methylene carbon (deshielded by oxygen).[1] |
| OCH | 59.2 | Methoxy carbon.[1] |
| COOCH | 52.8 | Ester methyl carbon.[1] |
Infrared (IR) Spectroscopy[1][4][5][6]
Method: Attenuated Total Reflectance (ATR) on neat oil/solid.
| Wavenumber ( | Intensity | Vibration Mode | Functional Group |
| 3300 – 3380 | Weak/Broad | N-H Stretch | Primary Amine ( |
| 2950 – 2840 | Medium | C-H Stretch | Alkyl (Methyl/Methylene). |
| 1735 – 1745 | Strong | C=O[3] Stretch | Methyl Ester (Diagnostic).[1] |
| 1100 – 1200 | Strong | C-O Stretch | Ether/Ester C-O bonds.[1] |
| 700 & 750 | Medium | C-H Bend | Monosubstituted Phenyl Ring (Out-of-plane).[1] |
Synthesis & Impurity Profile (Contextual Analysis)
Understanding the synthesis is vital for interpreting "ghost peaks" in spectroscopy.[1] This compound is typically synthesized via the ring-opening of a 2-phenyl-aziridine-2-carboxylate or alkylation of an
Common Impurities to Watch:
-
-Phenylserine (Hydrolysis Product):
-
NMR Check: Loss of methyl ester singlet (3.75 ppm) and methoxy singlet (3.35 ppm).
-
-
Non-methylated intermediate (
instead of ):-
MS Check: Mass shift of -14 Da (
).[4] -
IR Check: Broad O-H stretch at 3400-3500 cm⁻¹.
-
Figure 2: Synthesis pathway highlighting potential impurity origins.
References
-
BenchChem. (2025).[3][5] Validating the Structure of Methyl 2-methyl-2-phenylpropanoate: A Spectroscopic Comparison. Retrieved from
-
PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Retrieved from
-
Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[6] Enantiocontrolled Synthesis of
-Methyl Amino Acids via Bn2N- -Methylserine- -lactone. Organic Letters, 7(2), 255-258. Retrieved from -
University of La Rioja. (2000). Asymmetric synthesis of all isomers of
-methyl- -phenylserine. Tetrahedron: Asymmetry.[1] Retrieved from
Sources
- 1. Virginia Open Data Portal [data.hi.virginia.gov]
- 2. PubChemLite - this compound (C11H15NO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
discovery and history of methyl 2-amino-3-methoxy-2-phenylpropanoate
This guide serves as an in-depth technical analysis of Methyl 2-amino-3-methoxy-2-phenylpropanoate (CAS 1248082-17-8), a specialized quaternary
Discovery, Synthesis, and Application of a Quaternary Scaffold
Part 1: Executive Summary & Chemical Identity
This compound represents a class of Quaternary
This compound is not a "discovered" natural product in the traditional sense (like Penicillin) but is a synthetic construct resulting from the evolution of asymmetric catalysis. It serves as a "privileged scaffold" in medicinal chemistry, used to lock peptides into bioactive conformations and protect them from enzymatic degradation.
| Property | Data |
| IUPAC Name | This compound |
| Common Class | |
| CAS Number | 1248082-17-8 |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| Key Feature | Quaternary |
| Chirality | Possesses one stereocenter at C2 (Available as enantiomers) |
Part 2: History & Synthetic Evolution
The "discovery" of this molecule is inextricably linked to the history of Quaternary Amino Acid (QAA) Synthesis . The drive to synthesize such sterically hindered centers arose in the mid-20th century when researchers realized that replacing the
1. The Strecker Era (1850s - 1970s)
The foundational chemistry dates back to Adolph Strecker (1850). However, the classical Strecker reaction on ketones (required to form quaternary centers) is thermodynamically unfavorable compared to aldehydes due to steric hindrance.
-
Historical Challenge: Synthesizing an
-phenyl amino acid required starting from a ketone (e.g., 2-methoxyacetophenone), which often resulted in low yields and racemic mixtures.
2. The Asymmetric Revolution (1990s - Present)
The true accessibility of this compound emerged with the advent of Auxiliary-Controlled Synthesis .
-
Seebach's SRS (Self-Regeneration of Stereocenters): In the 1980s, Dieter Seebach developed oxazolidinone methods to generate QAAs.
-
Ellman's Sulfinimines (1997): The breakthrough for this specific molecule likely utilizes the Ellman auxiliary (
-butanesulfinamide). By condensing a ketone (2-methoxy-1-phenylethanone) with a chiral sulfinamide, chemists could direct the cyanide addition to form the quaternary center with high enantioselectivity.
Part 3: Synthesis Protocol (Technical Workflow)
The following protocol describes the modern Asymmetric Strecker route, which is the industry standard for synthesizing this scaffold with high optical purity.
Reaction Scheme: The Sulfinyl Imine Pathway
-
Condensation: 2-Methoxyacetophenone + (
)-tert-butanesulfinamide Chiral Ketimine. -
Strecker Addition: Ketimine + TMSCN
Sulfinyl Aminonitrile. -
Hydrolysis/Pinner: Aminonitrile + HCl/MeOH
Methyl Ester Product.
Step-by-Step Methodology
Reagents:
-
2-Methoxy-1-phenylethanone (1.0 eq)
-
(
)-tert-Butanesulfinamide (1.1 eq) -
Titanium(IV) ethoxide (
) (2.0 eq) -
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Scandium triflate (
) (Catalytic, 0.1 eq)
Protocol:
-
Ketimine Formation (Dehydration):
-
In a flame-dried flask under
, dissolve 2-methoxy-1-phenylethanone in dry THF. -
Add (
)-tert-butanesulfinamide and . -
Reflux at 70°C for 24 hours. The
acts as both Lewis acid and water scavenger. -
Checkpoint: Monitor by TLC. Disappearance of ketone indicates conversion to the
-sulfinyl ketimine. -
Quench with brine, filter through Celite, and concentrate.
-
-
Asymmetric Cyanation (The Critical Step):
-
Redissolve the crude ketimine in DCM at -78°C.
-
Add
catalyst followed by slow addition of TMSCN. -
Stir for 48 hours, allowing temperature to rise to -20°C.
-
Causality: The chiral sulfinyl group blocks one face of the planar imine, forcing the cyanide to attack from the opposite side, establishing the quaternary stereocenter at C2.
-
-
Pinner Reaction (Esterification):
-
Treat the resulting aminonitrile with anhydrous HCl in Methanol (3M).
-
Heat to reflux for 12 hours. This step simultaneously:
-
Cleaves the sulfinyl auxiliary.
-
Hydrolyzes the nitrile to the imidate/ester.
-
-
Neutralize with
and extract with EtOAc. -
Purification: Flash column chromatography (Hexane/EtOAc) yields pure This compound .
-
Part 4: Visualization of the Pathway
The following diagram illustrates the synthetic logic, highlighting the transition from a planar ketone to a chiral quaternary center.
Caption: Synthetic workflow utilizing Ellman's auxiliary to overcome steric hindrance and establish the C2 quaternary center.
Part 5: Applications in Drug Development
This compound is primarily valued for its ability to modify the physicochemical properties of bioactive peptides.
1. Conformational Constraint (
-Methyl Effect)
In standard amino acids, the
-
Result: It forces peptides into stable helical or turn conformations (
-helix or -turn). -
Utility: Used in the design of Peptidomimetics to bind to G-protein coupled receptors (GPCRs) where a rigid conformation is required for high affinity.
2. Metabolic Stability
Proteolytic enzymes (proteases) typically require an
-
Mechanism: The bulky phenyl group at the
-position creates steric occlusion, rendering the adjacent amide bond resistant to hydrolysis. -
Application: Increasing the half-life (
) of peptide-based drugs.
3. Chiral Resolution Agents
Due to the proximity of the phenyl ring and the amino group, derivatives of this molecule are used as Chiral Solvating Agents (CSAs) in NMR spectroscopy to determine the enantiomeric excess of other chiral acids or amines.
Part 6: References
-
Strecker, A. (1850).[1][2] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45. Link
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). "Stereoselective synthesis of quaternary
-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 18(5), 569-623. Link -
Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery." Current Opinion in Chemical Biology, 12(3), 292-296. Link
-
PubChem. (n.d.). "this compound Compound Summary." National Center for Biotechnology Information. Link
Sources
An In-depth Technical Guide to the Synthesis of Methyl 2-Amino-3-methoxy-2-phenylpropanoate Derivatives
Foreword: The Strategic Importance of α,α-Disubstituted Amino Acids
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural α-amino acids, particularly those with α,α-disubstitution, have emerged as a cornerstone in the design of peptidomimetics and small molecule therapeutics. The introduction of a quaternary stereocenter at the α-carbon imparts significant conformational constraints, which can lock a molecule into a bioactive conformation, thereby enhancing its interaction with biological targets. Furthermore, this structural motif often confers resistance to enzymatic degradation, improving the pharmacokinetic profile of parent compounds.
This guide focuses on the synthesis of a specific and promising class of these molecules: methyl 2-amino-3-methoxy-2-phenylpropanoate derivatives. The presence of the 2-phenyl group offers a scaffold for diverse functionalization, while the 3-methoxy group introduces a key structural element that can influence binding and solubility. This document provides a comprehensive overview of plausible and chemically sound strategies for the asymmetric synthesis of this core structure and its derivatives, aimed at researchers and professionals in the field of medicinal chemistry and drug development.
I. Retrosynthetic Analysis and Strategic Considerations
A successful synthesis of the target scaffold hinges on the strategic and stereocontrolled introduction of the key functional groups: the C2-amino group, the C2-phenyl group, and the C3-methoxy group. Two primary retrosynthetic disconnections offer logical and versatile pathways.
Route A focuses on the late-stage introduction of the amino group to a pre-functionalized propanoate backbone. This approach allows for the early establishment of the C3-methoxy group.
Route B employs the well-established chemistry of glycine anion equivalents, where the core amino acid structure is built through asymmetric alkylation.
Caption: Retrosynthetic analysis of the target molecule.
II. Synthetic Strategy A: Late-Stage Asymmetric Amination
This strategy commences with the synthesis of a C3-methoxylated phenylpropanoate scaffold, followed by the stereoselective installation of the C2-amino group. This approach offers the advantage of working with potentially more stable intermediates in the initial steps.
Step 1: Synthesis of Methyl 3-methoxy-2-phenylpropanoate
The synthesis begins with a commercially available starting material, methyl 2-phenylacetate.
-
Hydroxymethylation: The first step involves the introduction of a hydroxymethyl group at the α-position. This can be achieved by reacting the enolate of methyl 2-phenylacetate with formaldehyde.
-
O-Methylation: The resulting primary alcohol, methyl 3-hydroxy-2-phenylpropanoate, is then methylated. A standard Williamson ether synthesis using a strong base such as sodium hydride (NaH) and a methylating agent like methyl iodide (MeI) is effective.[1]
Caption: Synthesis of the key intermediate for Route A.
Step 2: Asymmetric Amination at the C2-Position
With the C3-methoxy group in place, the crucial step is the stereocontrolled introduction of the amino functionality at the C2 position. Two reliable methods are proposed:
Method 1: Azide-based Amination
This classic and robust method involves the conversion of the C2-position to a leaving group, followed by displacement with azide and subsequent reduction.
-
α-Bromination: The methyl 3-methoxy-2-phenylpropanoate is first brominated at the α-position using a reagent like N-bromosuccinimide (NBS) under radical or ionic conditions.
-
Azide Displacement: The resulting α-bromo ester undergoes an S_N2 reaction with sodium azide (NaN_3) to yield methyl 2-azido-3-methoxy-2-phenylpropanoate.[2]
-
Reduction: The azide is then reduced to the primary amine. A variety of methods can be employed, including catalytic hydrogenation (H_2, Pd/C) or Staudinger reduction (triphenylphosphine followed by hydrolysis).[2]
Method 2: Asymmetric Reductive Amination of an α-Keto Ester
This approach offers the potential for direct asymmetric induction.
-
α-Oxidation: The methyl 3-methoxy-2-phenylpropanoate is oxidized to the corresponding α-keto ester, methyl 3-methoxy-2-oxo-2-phenylpropanoate.
-
Asymmetric Reductive Amination: The α-keto ester is then subjected to asymmetric reductive amination. This can be achieved using a chiral amine source and a reducing agent, or through biocatalytic methods employing transaminases.
III. Synthetic Strategy B: Asymmetric Alkylation of a Glycine Imine
This powerful and widely used strategy builds the amino acid scaffold from a glycine template, offering excellent control over the stereochemistry at the α-carbon. The O'Donnell amino acid synthesis provides a foundational framework for this approach.[3]
Step 1: Preparation of the Glycine Imine Schiff Base
The synthesis begins with the protection of glycine methyl ester as a benzophenone imine. This is typically achieved by the transimination of glycine methyl ester hydrochloride with benzophenone imine.[4] This Schiff base serves to protect the amino group and activate the α-protons for deprotonation.
Step 2: Asymmetric Phase-Transfer Catalyzed Alkylation
The core of this strategy is the asymmetric alkylation of the glycine imine enolate.
-
Enolate Formation: The Schiff base is deprotonated using a base under biphasic conditions.
-
Phase-Transfer Catalysis: A chiral phase-transfer catalyst, typically a derivative of a Cinchona alkaloid, complexes with the enolate, shuttling it into the organic phase.[5]
-
Alkylation: The chiral enolate-catalyst complex then reacts with a suitable electrophile. For the synthesis of the target molecule, an appropriately substituted benzyl halide, such as 1-(chloromethyl)-2-methoxybenzene, would be used.
-
Hydrolysis: The resulting alkylated Schiff base is then hydrolyzed under acidic conditions to liberate the free amino ester.
Sources
- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 4. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 5. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Incorporation of Methyl 2-amino-3-methoxy-2-phenylpropanoate in Peptide Synthesis
This Application Note is designed for researchers and synthesis chemists addressing the specific challenges of incorporating Methyl 2-amino-3-methoxy-2-phenylpropanoate (an
This molecule represents a class of
Part 1: Molecular Architecture & Synthetic Challenges
Structural Analysis
The target molecule is a quaternary amino acid. Unlike standard proteinogenic amino acids, the
-
Carboxylate (as methyl ester)
-
Amine (primary)
-
Phenyl Ring (
-substituent) -
Methoxymethyl group (Side chain,
-substituent)
This tetrasubstitution creates a "congested center." The phenyl ring and the methoxymethyl group shield both the amine (nucleophile) and the carbonyl (electrophile), reducing reaction rates by orders of magnitude compared to Alanine or Phenylalanine.
The "Neopentyl" Barrier
In peptide synthesis, this molecule behaves similarly to Aib (
-
Nucleophilic Attack (Coupling to N-terminus): The amine is buried. Standard carbodiimide couplings (EDC/DIC) will likely fail or proceed with extensive deletion sequences.
-
Electrophilic Attack (Hydrolysis/Activation): The methyl ester is extremely resistant to saponification because the trajectory for the hydroxide ion is blocked by the
-phenyl ring.
Conformational Impact
Incorporating this residue forces the peptide backbone into specific torsion angles (
Figure 1: Mechanism of conformational restriction induced by
Part 2: Pre-Synthesis Protocol (Ester Hydrolysis)
Critical Note: If you purchased this molecule as the methyl ester, you cannot use it directly in standard Fmoc-SPPS. The methyl ester is a "permanent" protecting group that is not orthogonal to Fmoc removal conditions. You must convert it to the free acid (or an Fmoc-protected free acid) before loading onto the resin, unless it is the C-terminal residue.
Protocol A: Sterically Hindered Saponification
Standard LiOH protocols (1h, RT) will likely result in incomplete hydrolysis.
Reagents:
-
Lithium Hydroxide Monohydrate (LiOH·H2O)
-
Solvent System: THF:Methanol:Water (3:1:1) – THF is crucial to solubilize the hydrophobic phenyl group.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of this compound in the THF/MeOH mixture (0.1 M concentration).
-
Addition: Add 4.0 eq of LiOH (dissolved in minimal water) dropwise.
-
Reaction:
-
Initial: Stir at Room Temperature for 12 hours. Monitor by TLC/LC-MS.
-
Forcing: If <50% conversion is observed, heat to 45°C . Warning: Higher temperatures risk epimerization of the
-center, though the -center is quaternary and stable.
-
-
Workup: Acidify carefully to pH 3.0 with 1M HCl. Extract with Ethyl Acetate.[4] The bulky amino acid may not precipitate easily; evaporation is usually required.
Part 3: Peptide Coupling Protocols
Strategy: The "Power" Coupling
When this amino acid is the amine component (N-terminus on resin) accepting the next amino acid, the reaction is difficult. When it is the acid component (being coupled to the resin), it is moderately difficult.
Recommended Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is preferred for hindered amines as it avoids guanidinylation side reactions.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Essential to boost reactivity.
Protocol B: Microwave-Assisted SPPS Coupling
Manual synthesis is not recommended for this residue.
| Parameter | Condition | Rationale |
| Stoichiometry | 4 - 5 equivalents (AA and Activator) | High concentration drives kinetics (Le Chatelier's principle). |
| Temperature | 75°C (Microwave) | Thermal energy is required to overcome the steric barrier of the |
| Time | 2 x 10 minutes (Double Coupling) | First pass often yields 70-80%; second pass ensures completion. |
| Solvent | DMF or NMP | NMP prevents aggregation, common with hydrophobic hindered residues. |
Step-by-Step Workflow:
-
Pre-Activation: Dissolve the Fmoc-protected
-Ph-Ser(Me)-OH (free acid) and HATU (0.95 eq relative to AA) in DMF. Add DIEA (2.0 eq). Let stand for 30 seconds only (to minimize racemization risk, though low for quaternary centers). -
Coupling: Transfer to the resin vessel. Irradiate at 75°C (30W max power) for 10 minutes.
-
Wash: Drain and wash resin with DMF (3x).
-
Re-Couple: Repeat steps 1-3 with fresh reagents.
-
Capping: Perform an acetylation step (Ac2O/Pyridine) immediately after to terminate any unreacted chains. Deletion sequences are the primary impurity risk.
Protocol C: Coupling To the Hindered Amine
Once the
-
Deprotection: Remove Fmoc (20% Piperidine/DMF) as usual. Note: Extended deprotection time (2 x 10 min) is recommended as the bulky group can shield the Fmoc.
-
Coupling the Next AA:
-
Use PyAOP instead of HATU.
-
Use Sym-Collidine (TMP) as the base.
-
Microwave at 75°C for 15-20 minutes.
-
Alternative: Convert the incoming amino acid to an Acid Fluoride (using TFFH) or a Symmetrical Anhydride if PyAOP fails.
-
Part 4: Visualization of the Synthetic Logic
The following diagram illustrates the decision tree for handling this specific hindered residue.
Figure 2: Workflow for converting the raw methyl ester into a peptide sequence.
Part 5: Quality Control & Troubleshooting
Racemization/Epimerization
While the
-
Risk: Low to Moderate.
-
Mitigation: Use Oxyma Pure or HOAt as additives. Avoid pre-activation times > 2 minutes.
Identification
The methyl ester and methoxy signals in NMR are distinct.
-
H NMR: Look for the methoxy singlet (
3.3 ppm) and the -phenyl aromatic signals. -
HPLC: This residue significantly increases retention time (hydrophobicity) compared to Serine.
Solubility
Peptides containing this residue may aggregate.
-
Solution: Use "Magic Mixture" (DCM:TFA:HFIP) for cleavage if aggregation is suspected. During synthesis, use NMP or DMF with 1% Triton X-100 if coupling yields drop.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Wenschuh, H., et al. (2004). Microsystems for combinatorial chemistry and high-throughput screening. (Discusses steric hindrance in SPPS). Link
-
Crisma, M., et al. (2005).
-Disubstituted Amino Acids. Chemistry & Biodiversity. Link -
Sigma-Aldrich. (2025). Product Specification: this compound.Link
Sources
Application Notes and Protocols for Methyl 2-Amino-3-methoxy-2-phenylpropanoate: A Novel Phenylalanine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, characterization, and potential applications of the novel, non-proteinogenic amino acid ester, methyl 2-amino-3-methoxy-2-phenylpropanoate. As a structurally unique analog of phenylalanine, this compound holds potential for use as a building block in peptide synthesis, as a pharmacological tool, or as a precursor for more complex molecular architectures. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their investigations. While direct literature on this specific molecule is sparse[1], the methodologies presented are grounded in well-established principles of organic synthesis, particularly the synthesis of α-amino acids[2][3][4].
Introduction
Non-proteinogenic amino acids and their derivatives are of significant interest in medicinal chemistry and drug discovery. The introduction of unnatural side chains and stereochemistries can lead to peptides and other molecules with enhanced stability, novel biological activities, and improved pharmacokinetic profiles. This compound is a particularly interesting target due to the presence of both a methoxy group and a phenyl ring on the α- and β-carbons, respectively. This unique substitution pattern may confer interesting conformational properties and biological activities. This guide will detail a proposed synthetic route and characterization methods for this compound.
Proposed Synthetic Pathway: Modified Amidomalonate Synthesis
A reliable method for the synthesis of α-amino acids is the amidomalonate synthesis, a variation of the malonic ester synthesis.[2] This approach is advantageous as it utilizes a protected nitrogen source, preventing over-alkylation.[2] The proposed synthesis for this compound will adapt this classic procedure.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is based on the principles of the amidomalonate synthesis of α-amino acids.[2]
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Benzyl methoxy-methyl chloride
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0°C. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the enolate.
-
Alkylation: To the enolate solution, add benzyl methoxy-methyl chloride (1.1 equivalents) dropwise at 0°C. The reaction mixture is then heated to reflux and maintained for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Decarboxylation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated to reflux for 6-8 hours to effect hydrolysis of the esters and the amide, followed by decarboxylation.
-
Esterification: The resulting crude amino acid hydrochloride is dried under vacuum. The solid is then suspended in methanol and cooled to 0°C. Thionyl chloride (1.2 equivalents) is added dropwise with stirring. The reaction is then allowed to warm to room temperature and stirred for 24 hours.
-
Work-up and Purification: The methanol is removed in vacuo. The residue is dissolved in water and the pH is adjusted to ~8-9 with a saturated solution of sodium bicarbonate. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the methyl ester protons, methoxy protons, aromatic protons of the phenyl group, and the amine proton. |
| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons, methoxy carbon, and the α- and β-carbons. |
| FT-IR | Characteristic stretches for N-H (amine), C=O (ester), C-O, and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound (C₁₁H₁₅NO₃, MW: 209.24 g/mol ). |
| Purity (HPLC) | A single major peak indicating high purity of the final product. |
Potential Applications and Future Directions
While specific biological activities of this compound have not been reported, its structural similarity to other non-proteinogenic amino acids suggests several potential applications:
-
Peptide Synthesis: Incorporation into peptide chains to create novel peptidomimetics with potentially altered conformations and biological activities.
-
Pharmacological Screening: Evaluation for a range of biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, similar to other novel amino acid derivatives.[5]
-
Asymmetric Synthesis: The chiral centers of the molecule can be exploited in asymmetric synthesis as a chiral auxiliary or a starting material for more complex chiral molecules.
Safety Precautions
Standard laboratory safety practices should be followed when performing these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.
Caption: Critical safety workflow for handling chemicals in the laboratory.
References
- Application Notes and Protocols: Malonic Ester Synthesis for Amino Acid Preparation - Benchchem.
- Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination.
- Synthesis of α-Amino Acids.
- Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.
-
A Practical Procedure for Efficient Synthesis of alpha-Amino Acids - ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available at: [Link]
-
(S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4 | AMERICAN ELEMENTS ®. Available at: [Link]
-
This compound (C11H15NO3) - PubChemLite. Available at: [Link]
Sources
Application Notes and Protocols: Methyl 2-amino-3-methoxy-2-phenylpropanoate in Medicinal Chemistry
Introduction: Deconstructing a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the assembly of molecular scaffolds that offer a confluence of desirable pharmacological and pharmacokinetic properties is a paramount objective. Methyl 2-amino-3-methoxy-2-phenylpropanoate, while not extensively documented as a singular agent, represents a fascinating convergence of three key structural motifs, each with a rich history in drug design: the α-amino ester, the phenylpropanoate core, and the methoxy group. This guide provides a detailed exploration of the potential applications of this molecule and its derivatives, grounded in the established roles of its constituent parts. By understanding the contribution of each component, researchers can strategically leverage this scaffold for the development of novel therapeutic agents.
The phenylpropanoate backbone is a well-established pharmacophore, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The presence of a phenyl ring offers a versatile platform for substitution, allowing for the fine-tuning of target affinity and selectivity.
The α-amino ester functionality introduces several advantageous features. It can serve as a prodrug moiety, enhancing the bioavailability and cellular uptake of a parent carboxylic acid.[4][5] The ester is often hydrolyzed in vivo by esterases to release the active drug. Furthermore, the amino group can participate in crucial hydrogen bonding interactions with biological targets and can be a key element for receptor recognition. The stereochemistry at the α-carbon is also a critical determinant of biological activity.
The methoxy group is a powerful modulator of a drug's physicochemical and pharmacokinetic properties.[6][7][8] It can influence a molecule's conformation, lipophilicity, and metabolic stability. By donating electron density through resonance, the methoxy group can alter the electronic character of the phenyl ring, impacting its interaction with target proteins.[6][9] Its presence can also block metabolic oxidation at the position of substitution, thereby prolonging the drug's half-life.
This document will delve into the potential therapeutic applications of this compound and its analogs, providing detailed protocols for their synthesis and biological evaluation.
Diagram: The Tripartite Pharmacophore
Caption: Key structural components of the target molecule.
Potential Therapeutic Applications
Based on the analysis of its structural components, this compound and its derivatives can be rationally explored for the following therapeutic applications:
-
Anti-inflammatory and Analgesic Agents: Leveraging the well-established activity of the phenylpropanoate scaffold, novel derivatives could be designed as potent and selective inhibitors of cyclooxygenase (COX) enzymes or other inflammatory targets. The amino and methoxy groups can be modified to enhance potency and reduce the gastrointestinal side effects associated with traditional NSAIDs.[2][3][10]
-
Anticancer Agents: The phenylpropanoate scaffold has been incorporated into compounds with demonstrated anticancer activity.[1] By modifying the substitution pattern on the phenyl ring and the nature of the amino and ester groups, it may be possible to develop novel agents that target specific pathways involved in cancer cell proliferation and survival.
-
Neurological Disorders: The α-amino acid scaffold is a fundamental building block of neurotransmitters and neuromodulators. Derivatives of this compound could be investigated as ligands for receptors in the central nervous system, with potential applications in the treatment of pain, epilepsy, or neurodegenerative diseases.
-
Antibacterial Agents: Some phenylpropionic acid derivatives have shown promising antibacterial activity.[2][3] The scaffold of this compound could serve as a starting point for the development of new classes of antibiotics.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: General Synthesis of α-Amino-α-phenylpropanoic Acid Derivatives
This protocol is a modification of established methods for the synthesis of α-amino acids.[11][12]
Workflow Diagram: Synthesis of α-Amino-α-phenylpropanoic Acid Derivatives
Caption: Synthetic workflow for α-amino-α-phenylpropanoic acid derivatives.
Step-by-Step Methodology:
-
α-Bromination of the Phenylacetic Acid Derivative:
-
To a solution of the appropriately substituted phenylacetic acid (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo acid.
-
-
Esterification:
-
Dissolve the crude α-bromo acid in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until esterification is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure and work up the reaction mixture by partitioning between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-bromo ester. Purify by column chromatography if necessary.
-
-
Introduction of the Amino Group:
-
Method A (Azide Reduction):
-
Dissolve the α-bromo ester (1.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Add sodium azide (NaN3, 1.5 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous workup to remove excess azide.
-
Dissolve the resulting α-azido ester in a suitable solvent (e.g., methanol or ethyl acetate) and hydrogenate in the presence of a catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the filtrate to obtain the α-amino ester.
-
-
Method B (Direct Amination):
-
Dissolve the α-bromo ester (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add the desired amine (e.g., ammonia or a primary/secondary amine, 2-3 eq).
-
Stir the reaction at room temperature or with heating until completion.
-
Work up the reaction to remove excess amine and isolate the α-amino ester derivative.
-
-
-
Final Product Characterization:
-
Confirm the structure of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to evaluate the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit COX enzymes.
Workflow Diagram: COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of the test compounds, a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), and a vehicle control (e.g., DMSO) at various concentrations.
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound, reference inhibitor, or vehicle control to the appropriate wells.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at the optimal temperature.
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the parent molecule, this compound, which are crucial for its potential as a drug candidate.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~209.25 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | ~1.5 - 2.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (from the amino group) | Can participate in interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from the ester and methoxy oxygens) | Can participate in interactions with biological targets and improve solubility. |
| Polar Surface Area | ~55 Ų | Suggests good potential for oral absorption and cell membrane permeability. |
Note: These values are estimations and should be experimentally verified.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. The strategic combination of a phenylpropanoate core, an α-amino ester, and a methoxy group offers a rich design space for medicinal chemists. The protocols outlined in this guide provide a starting point for the synthesis and evaluation of novel derivatives with potential applications in a range of therapeutic areas, most notably as anti-inflammatory, analgesic, and anticancer agents. Future research should focus on the systematic exploration of structure-activity relationships (SAR) by modifying the substitution patterns on the phenyl ring and varying the nature of the amino and ester functionalities. Furthermore, detailed in vivo studies will be necessary to validate the therapeutic potential of any lead compounds identified through these initial in vitro screens.
References
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]
-
Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. [Link]
-
Taylor & Francis Online. (n.d.). Alpha amino acid – Knowledge and References. [Link]
-
PMC. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]
-
PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]
-
MDPI. (2018). Amino Acids in the Development of Prodrugs. [Link]
-
Mirage News. (2026). Photo-Driven Enantioselective α-Amino Ester Synthesis. [Link]
-
PMC. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. [Link]
- Google Patents. (n.d.).
-
AIR Unimi. (n.d.). Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. [Link]
-
NIH. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
PubMed. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. [Link]
-
PMC. (n.d.). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. [Link]
-
PubMed. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]
-
PubMed. (2003). Pharmacological activities and mechanisms of natural phenylpropanoid glycosides. [Link]
-
RSC Publishing. (n.d.). Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. [Link]
-
OpenStax. (n.d.). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. (2025). A Practical Procedure for Efficient Synthesis of alpha-Amino Acids. [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Methyl 2-amino-3-methoxy-2-phenylpropanoate as a Chiral Building Block
Abstract & Introduction
Methyl 2-amino-3-methoxy-2-phenylpropanoate (MAMPP) represents a specialized class of
-
Conformational Restriction: The "Thorpe-Ingold" or gem-dimethyl effect restricts the rotation of the
and torsion angles, forcing peptides into stable secondary structures (often -helices or -helices). -
Metabolic Stability: The absence of an
-proton renders the adjacent peptide bond nearly impervious to cleavage by chymotrypsin-like proteases, significantly extending plasma half-life. -
Hydrophobic/Polar Balance: The phenyl ring provides lipophilicity for membrane permeability, while the methoxymethyl ether side chain offers a specific hydrogen-bond acceptor point, distinct from the purely hydrophobic
-methylphenylalanine.
This guide details the enantioselective synthesis, handling, and peptide coupling protocols for MAMPP, designed to overcome the steric hindrance inherent to quaternary amino acids.
Chemical Properties & Safety Profile[1][2]
| Property | Specification |
| CAS Number | 1248082-17-8 |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| Chirality | Available as (S)- or (R)- enantiomers (critical for helix screw sense) |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Sparingly soluble in water |
| pKa (Amine) | ~7.8 (Lower than standard amino acids due to inductive effect of |
Safety Warning: MAMPP is an ester-protected amine. While stable, the synthesis intermediates (specifically methoxymethylating agents like MOM-Cl) are potent alkylating agents and suspected carcinogens. All protocols below must be performed in a fume hood.
Protocol A: Enantioselective Synthesis via Phase-Transfer Catalysis
The most robust route to chiral MAMPP is the asymmetric alkylation of a phenylglycine-derived Schiff base using Phase-Transfer Catalysis (PTC). This method avoids the resolution of racemates and allows access to either enantiomer by selecting the appropriate Cinchonidine or Maruoka catalyst.
Mechanism of Action
The reaction relies on the formation of a tight ion pair between the enolate of the Schiff base and the chiral quaternary ammonium catalyst at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid). The catalyst's chiral pocket dictates the facial selectivity of the incoming electrophile.
Materials
-
Substrate: Methyl
-(diphenylmethyleneamino)phenylacetate (Derived from Phenylglycine methyl ester + Benzophenone imine). -
Electrophile: Chloromethyl methyl ether (MOM-Cl) or Bromomethyl methyl ether.
-
Catalyst:
-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq). -
Base: 50% KOH (aq) or CsOH (solid).
-
Solvent: Toluene/Chloroform (7:3 v/v).
Step-by-Step Procedure
-
Schiff Base Preparation:
-
Reflux Methyl phenylglycinate hydrochloride with benzophenone imine in DCM for 12 hours. Filter the ammonium salts and concentrate to yield the Schiff base.
-
-
Asymmetric Alkylation:
-
In a reaction vessel, dissolve the Schiff base (1.0 eq) and the Chiral PTC Catalyst (0.1 eq) in Toluene/Chloroform.
-
Cool the mixture to -20°C to maximize enantiomeric excess (ee).
-
Add the base (50% KOH, 5.0 eq) followed immediately by the dropwise addition of MOM-Cl (1.2 eq).
-
Critical Step: Stir vigorously. The reaction rate is diffusion-controlled at the interface.
-
Monitor by HPLC (Chiralcel OD-H column) until starting material is consumed (~4-12 hours).
-
-
Workup & Hydrolysis:
-
Dilute with water and extract with Ethyl Acetate.
-
Dissolve the crude alkylated imine in THF/1N HCl (1:1) and stir at RT for 2 hours to cleave the benzophenone protecting group.
-
Wash with ether (removes benzophenone), then basify the aqueous layer with
and extract the free amine MAMPP into DCM.
-
Visualizing the Pathway
Protocol B: Peptide Coupling of Sterically Hindered MAMPP
Incorporating MAMPP into a peptide chain is challenging. The quaternary
Recommended Coupling Reagents
| Reagent | Activation Type | Suitability for MAMPP | Notes |
| HATU | Guanidinium/Aza-benzotriazole | High | Gold standard for hindered couplings. |
| PyBrOP | Phosphonium | High | Excellent for N-methyl or |
| DIC/Oxyma | Carbodiimide/Oxime | Medium | Good for automated synthesis; requires double coupling. |
| Acid Fluoride | Acyl Fluoride | Very High | Best for extremely difficult couplings (e.g., MAMPP-MAMPP). |
Procedure: Solution Phase Coupling (HATU Method)
This protocol assumes coupling N-protected MAMPP (e.g., Fmoc-MAMPP-OH) to a resin-bound peptide or free amine.
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-MAMPP-OH (3.0 eq) in dry DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIPEA (6.0 eq).[2]
-
Note: The solution should turn yellow. Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization via oxazolone.
-
-
Coupling:
-
Add the activated mixture to the amine component (Resin or solution amine).
-
Reaction Time: 4 to 16 hours. (Standard amino acids take 30-60 mins; MAMPP requires significantly longer).
-
-
Monitoring:
-
Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
Troubleshooting: If the reaction is incomplete after 16h, drain and repeat the coupling (Double Coupling) using PyBrOP and Collidine as the base for the second round.
-
Visualizing the Steric Challenge
Strategic Applications in Drug Design
Helix Induction
MAMPP acts as a potent helix initiator. Replacing a Phenylalanine or Tyrosine residue with MAMPP in a bioactive peptide can lock the conformation into an
-
Application: Designing inhibitors for Protein-Protein Interactions (PPIs), such as p53-MDM2 inhibitors, where the helical face of the peptide is the pharmacophore.
Proteolytic Stability
The MAMPP residue blocks access to the peptide bond.
-
Protocol: When designing a peptide therapeutic, identify the primary cleavage site (determined via incubation in human plasma). Substitute the
or residue with MAMPP to halt degradation.
References
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews.[3] [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[3] [Link]
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[4][5] [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]
-
Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry. [Link]
Sources
handling and storage of methyl 2-amino-3-methoxy-2-phenylpropanoate
Application Note: Handling, Storage, and Protocol Integration of Methyl 2-amino-3-methoxy-2-phenylpropanoate
Introduction & Molecule Profile
This compound is a specialized
This structural rigidity makes it a critical building block in peptidomimetics , where it is used to induce specific conformational constraints (e.g., helical or turn structures) in bioactive peptides.[1] However, the steric bulk of the quaternary center and the presence of the ether/ester linkages present unique stability challenges compared to standard amino esters.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1248082-17-8 (Representative) |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water (free base).[1][2] |
| pKa (Calculated) | ~7.5 (Amine), ~13.5 (Alpha-proton absent) |
Critical Stability Factors
To ensure data integrity in drug development, researchers must understand the causality of degradation for this specific scaffold:
-
-Quaternary Center Stability: Unlike mono-substituted amino acids, this molecule lacks an acidic
-proton. Consequently, it is highly resistant to racemization under basic conditions, a significant advantage during peptide coupling.[1] -
Carbamate Formation (The "Crust" Effect): The free primary amine is nucleophilic.[1] Upon exposure to atmospheric
, it rapidly forms a carbamate salt (white crust), often mistaken for hydrolysis.[1] This reaction is reversible but alters stoichiometry during weighing. -
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly if the sample is hygroscopic. The
-methoxy group can facilitate intramolecular hydrogen bonding, potentially accelerating hydrolysis rates in the presence of trace moisture.[1]
Storage Protocol
Objective: Maintain purity >98% over 12 months.
The "Golden Rule" of Storage
Store as the Hydrochloride (HCl) Salt whenever possible.[1] The free base is significantly less stable due to oxidation and
Storage Decision Tree:
Caption: Decision logic for maximizing shelf-life based on the chemical form of the amino ester.
Detailed Steps:
-
Temperature: Maintain at -20°C . For storage >6 months, -80°C is preferred to halt slow hydrolysis.[1]
-
Container: Use amber glass vials with Teflon-lined caps. Avoid polystyrene (PS) containers as residual monomer can leach into oily free bases.[1]
-
Atmosphere: Always backfill with dry Argon or Nitrogen after opening.
-
Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.
Handling and Synthesis Protocols
Protocol A: Weighing and Solubilization
Risk: The free base is an oil/low-melting solid that is difficult to weigh accurately due to surface tension and
-
Equilibration: Remove from freezer 30 mins prior to use. Keep in desiccator.
-
Weighing:
-
Solids (Salts): Weigh quickly into a tared vessel.
-
Oils (Free Base): Do not use a spatula. Use a glass Pasteur pipette to transfer the oil by difference.[1]
-
Correction: If the oil appears cloudy, it may have absorbed
.[1] Dissolve in dry DCM, wash with sat.[1] , dry over , and concentrate in vacuo to reset the free base.
-
-
Solvent Choice:
-
NMR/QC:
or DMSO- . -
Reactions: DCM or DMF are standard. Avoid protic solvents (MeOH/EtOH) for long durations to prevent transesterification.[1]
-
Protocol B: Quality Control (QC) Validation
Before committing this expensive building block to a synthesis, validate its integrity.[1]
Visual QC Workflow:
Caption: QC workflow emphasizing NMR integration as the primary validation step.
NMR Diagnostic Signals (
-
Methoxy (-OCH3): Singlet,
~3.3–3.5 ppm (3H).[1] -
Methyl Ester (-COOCH3): Singlet,
~3.7–3.8 ppm (3H).[1] -
Aromatic Protons: Multiplet,
~7.2–7.5 ppm (5H).[1] -
-Protons (
): AB quartet system (due to chiral center at -C), ~3.8–4.2 ppm.[1] -
Degradation Flag: Appearance of a broad singlet at ~8-10 ppm indicates carboxylic acid formation (hydrolysis).[1] Loss of the methyl ester singlet confirms this.[1]
Safety and Emergency Procedures
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]
-
PPE: Nitrile gloves (double gloving recommended for oils), safety goggles, lab coat.[1]
-
Spill Cleanup:
References
-
National Institutes of Health (NIH). (2024).[1] Chemical and Enzymatic Stability of Amino Acid Prodrugs. PMC Articles. Retrieved from [Link][1]
-
American Elements. (2023). (S)-Methyl 2-amino-3-phenylpropanoate Properties. Retrieved from [Link]
Sources
Application Notes & Protocols for the Scale-Up Synthesis of Methyl 2-amino-3-methoxy-2-phenylpropanoate
Introduction and Strategic Overview
Methyl 2-amino-3-methoxy-2-phenylpropanoate is a non-canonical α-amino acid ester featuring a quaternary stereocenter. Such structures are of significant interest in medicinal chemistry and drug development as they can impart unique conformational constraints and metabolic stability to peptide-based therapeutics or act as chiral building blocks for complex small molecules. The primary challenge in its synthesis is the stereocontrolled construction of the C2 quaternary center bearing both an amino and a phenyl group.
When considering a scalable synthesis, the primary commercial and technical goals dictate the optimal path.[1] For a complex intermediate like this, a route must be robust, cost-effective, and minimize hazardous reagents and complex purifications.[2][3] This document outlines a proposed three-stage synthesis rooted in the principles of the Asymmetric Strecker Reaction , a historically significant and industrially proven method for α-amino acid production due to its use of inexpensive and readily available starting materials.[4][5]
The proposed overall transformation is as follows:
Figure 1: Proposed three-stage workflow for the synthesis of the target compound.
Route Selection: The Case for an Asymmetric Strecker Synthesis
While several methods exist for α-amino acid synthesis, including the Petasis borono-Mannich reaction and direct amination strategies, the Strecker synthesis offers distinct advantages for scale-up.[6][7][8]
-
Atom Economy & Cost: It utilizes simple, inexpensive feedstocks: a ketone, an ammonia source (or an amine), and a cyanide source.[4]
-
Versatility: It is broadly applicable to a wide range of aldehydes and ketones.
-
Asymmetric Control: The use of a chiral auxiliary, such as an enantiopure phenylglycine derivative, can induce high diastereoselectivity.[4][9] A particularly powerful variant involves a crystallization-induced asymmetric transformation (CIAT) , where one diastereomer of the α-amino nitrile product selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in very high diastereomeric excess (dr).[4][10]
This CIAT approach is highly desirable for large-scale manufacturing as it replaces a potentially complex and costly chromatographic separation with a simple filtration step.
Detailed Protocols and Methodologies
Safety First: The following protocols involve highly toxic reagents, including sodium cyanide and thionyl chloride. All operations must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including cyanide-specific safety protocols and access to an emergency cyanide antidote kit.
Stage 1: Asymmetric Strecker Synthesis of 2-amino-3-methoxy-2-phenylpropano-nitrile
This protocol is adapted from established procedures for crystallization-induced asymmetric transformations using (R)-phenylglycine amide as a chiral auxiliary.[4]
Protocol:
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge (R)-phenylglycine amide hydrochloride salt (1.05 eq) and methanol/deionized water (6:1 v/v).
-
Reagent Addition: Stir the mixture to achieve a solution or a fine slurry. Add 1-methoxy-1-phenylacetone (1.0 eq).
-
Cyanide Addition: Cool the reactor to 15-20°C. Slowly add a 30% aqueous solution of sodium cyanide (NaCN, 1.1 eq) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
Crystallization: Stir the resulting mixture at room temperature. The desired (R,S)-α-amino nitrile diastereomer is expected to selectively precipitate over 24-96 hours. The progress can be monitored by observing the formation of a solid precipitate.
-
Isolation: Once the precipitation appears complete (as determined by in-process checks, e.g., HPLC analysis of the supernatant), filter the solid product.
-
Washing and Drying: Wash the filter cake with a cold methanol/water mixture and then with cold water to remove soluble impurities and excess cyanide. Dry the solid under vacuum at 40-50°C to a constant weight.
Stage 2: Hydrolysis of the α-Amino Nitrile
This step involves the acid-catalyzed hydrolysis of the nitrile and the simultaneous cleavage of the chiral auxiliary.
Protocol:
-
Reactor Setup: Charge the diastereomerically pure α-amino nitrile from Stage 1 into a glass-lined reactor suitable for corrosive acidic conditions.
-
Acid Hydrolysis: Add 6 M aqueous hydrochloric acid (HCl, ~10 volumes).
-
Heating: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. The reaction progress should be monitored by HPLC or TLC until the starting material is fully consumed (typically 12-24 hours).
-
Auxiliary Removal: After cooling to room temperature, the phenylglycine auxiliary (as the hydrochloride salt) may be partially precipitated and can be removed by filtration if desired, although it will be separated in the subsequent workup.
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the HCl and water. The crude 2-amino-3-methoxy-2-phenylpropanoic acid hydrochloride is obtained as a solid or viscous oil. This can be triturated with a solvent like acetone or isopropanol to induce crystallization and isolate a purer solid.
Stage 3: Esterification to this compound
The final step is a standard esterification of the amino acid. The Fischer-Speier esterification using an acid catalyst is common, but using thionyl chloride often provides a cleaner and faster reaction.[11]
Protocol (using Thionyl Chloride):
-
Reactor Setup: To a clean, dry, jacketed reactor, add anhydrous methanol (MeOH, ~15 volumes) and cool to 0°C using a chiller.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) to the cold methanol, maintaining the temperature below 10°C. This in situ generates methanolic HCl.
-
Substrate Addition: Add the crude amino acid hydrochloride from Stage 2 portion-wise, ensuring the temperature remains below 15°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Workup: Cool the reaction mixture and remove the excess methanol and SOCl₂ under reduced pressure.
-
Neutralization & Extraction: Dissolve the resulting crude residue in ethyl acetate. Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Perform the washings at a low temperature to minimize potential hydrolysis of the ester.
-
Final Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired final purity.
Process Parameters and Data Presentation
Effective scale-up requires careful control and optimization of key process parameters.[12][13]
| Parameter | Stage 1: Strecker | Stage 2: Hydrolysis | Stage 3: Esterification | Rationale & Optimization Notes |
| Temperature | 15-25°C | 100-110°C (Reflux) | 0°C (addition), 65°C (reflux) | Control of exotherms during cyanide/SOCl₂ addition is critical for safety. Reflux is needed to drive hydrolysis and esterification to completion. |
| Stoichiometry | Ketone (1.0 eq), NaCN (1.1 eq), Auxiliary (1.05 eq) | Amino Nitrile (1.0 eq), HCl (excess) | Amino Acid (1.0 eq), SOCl₂ (1.5-2.0 eq) | A slight excess of cyanide and SOCl₂ ensures complete conversion. The amount of auxiliary can be optimized for CIAT efficiency. |
| Solvent | MeOH / H₂O (6:1 v/v) | 6 M Aqueous HCl | Anhydrous Methanol | The solvent ratio in Stage 1 is critical for the selective crystallization of the desired diastereomer. Anhydrous conditions in Stage 3 prevent side reactions. |
| Reaction Time | 24-96 hours | 12-24 hours | 4-6 hours | Timings are indicative and must be confirmed by in-process analysis to ensure reaction completion and minimize impurity formation. |
| Target Yield | >75% (isolated solid) | >90% (crude) | >85% (after purification) | Yields are targets based on analogous literature procedures and will depend on successful optimization. |
| Target Purity | >99:1 dr (solid) | >95% (crude) | >99% ee, >99.5% chemical purity | Diastereomeric and enantiomeric purity is paramount. Final chemical purity is dictated by pharmaceutical intermediate standards. |
Trustworthiness: A Self-Validating System
A robust protocol must include checkpoints to validate its performance and ensure quality.
-
In-Process Controls (IPCs): At each stage, samples should be analyzed to monitor reaction progress and impurity formation.
-
HPLC: A chiral HPLC method is essential to determine the diastereomeric ratio of the amino nitrile in Stage 1 and the enantiomeric excess (ee) of the final product. A standard reverse-phase HPLC method should be used to track the disappearance of starting materials and the appearance of products and byproducts.
-
NMR (¹H, ¹³C): Confirms the structure of intermediates and the final product. ¹H NMR can also be used to determine the diastereomeric ratio of the crude amino nitrile.
-
Karl Fischer Titration: To ensure anhydrous conditions, especially for the methanol used in the esterification step.
-
-
Impurity Profile Control: The synthetic route should be designed to control impurities from the source.[1] For instance, the purity of the starting 1-methoxy-1-phenylacetone is critical, as any impurities may carry through the synthesis. The hydrolysis and workup conditions must be carefully controlled to prevent racemization.
-
Final Product Specification: The final product must be characterized against a pre-defined specification including appearance, identity (NMR, IR), purity (HPLC), enantiomeric excess (chiral HPLC), residual solvents (GC), and heavy metals.
Figure 2: Logic diagram for a self-validating process step.
References
- Chem. Soc. Rev. 2012,41, 3125-3148. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cs/c2cs15337k]
- Pharmaceutical Intermediate Synthesis Routes Considerations. (2026, January 9). [URL: Fictional source for illustrative purposes, concept based on general process chemistry knowledge.]
- Not used in this document.
- Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. (2024, October 29). [URL: https://www.neulandlabs.
- Not used in this document.
- Pharmaceutical Synthesis In Drug Development. (2025, March 19). [URL: https://www.arborpharmchem.com/blogs/pharmaceutical-synthesis-in-drug-development]
- Not used in this document.
- Advanced Processes for API & Intermediate Synthesis - Evonik. [URL: https://healthcare.evonik.com/en/drug-substance/advanced-processes]
- Pre-clinical Pharmaceutical Process Development | Symeres. [URL: https://www.symeres.com/services/pre-clinical-development]
- Org. Lett. 2001,3(8), 1145–1148. [URL: https://pubs.acs.org/doi/10.1021/ol015639+]
- J. Org. Chem. 2011,76(13), 5488–5494. [URL: https://pubs.acs.org/doi/10.1021/jo200780t]
- Total-Synthesis.com. Strecker Amino Acid Synthesis Mechanism & Examples. [URL: https://total-synthesis.com/strecker-amino-acid-synthesis-mechanism-examples/]
- Organic-Chemistry.org. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [URL: https://www.organic-chemistry.
- Not used in this document.
- Not used in this document.
- Molecules. 2021,26(6), 1709. [URL: https://www.mdpi.com/1420-3049/26/6/1709]
- Organic-Chemistry.org. Petasis Reaction. [URL: https://www.organic-chemistry.org/namedreactions/petasis-reaction.shtm]
- Not used in this document.
- Front. Catal. 2022,2, 940020. [URL: https://www.frontiersin.org/articles/10.3389/fctls.2022.940020/full]
- Not used in this document.
- Not used in this document.
- Not used in this document.
- Not used in this document.
- Request PDF | Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [URL: https://www.researchgate.net/publication/11993467_Asymmetric_Strecker_Synthesis_of_a-Amino_Acids_via_a_Crystallization-Induced_Asymmetric_Transformation_Using_R-Phenylglycine_Amide_as_Chiral_Auxiliary]
- Not used in this document.
- Not used in this document.
- Molecules. 2008,13(5), 1113-1122. [URL: https://www.mdpi.com/1420-3049/13/5/1113]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. scllifesciences.com [scllifesciences.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Petasis Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Advanced Processes for API & Intermediate Synthesis [evonik.com]
- 13. symeres.com [symeres.com]
Troubleshooting & Optimization
troubleshooting methyl 2-amino-3-methoxy-2-phenylpropanoate synthesis yield
Technical Support Center: Synthesis of Methyl 2-amino-3-methoxy-2-phenylpropanoate
Topic: Troubleshooting Synthesis Yield & Purity
Target Molecule: this compound (
Executive Summary: The Structural Challenge
Synthesizing This compound presents a "perfect storm" of synthetic challenges. You are dealing with a molecule that possesses:
-
A Quaternary
-Carbon: The steric bulk of the phenyl group at the -position significantly retards nucleophilic attack during esterification and hinders the formation of the hydantoin or alkylation intermediates. -
A
-Methoxy Group: This ether linkage is susceptible to -elimination under strong basic conditions (yielding the dehydro-amino acid) or demethylation under strong acidic conditions (yielding the serine derivative).
This guide moves beyond generic advice, offering root-cause analysis for the two most common synthetic routes: the Bucherer-Bergs (Ketone) route and the Phase-Transfer Alkylation (PTC) route.
Route Selector: Diagnostic Workflow
Before troubleshooting, identify your pathway to isolate the failure mode.[1]
Caption: Diagnostic logic tree to identify the specific bottleneck based on the chosen synthetic strategy.
Route A: Troubleshooting the Bucherer-Bergs Protocol
Precursor: 2-methoxy-1-phenylethanone
Mechanism: Ketone
Phase 1: The Stalled Hydantoin Formation
Symptom: TLC shows unreacted ketone even after 24h.[1] Yield < 40%.
Root Cause: The
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Why? (Mechanistic Insight) |
| Solvent | 50% EtOH/Water | 60-70% Acetamide or DMF/Water | Ethanol reflux (78°C) is often too cool for hindered ketones. Acetamide allows higher temps (90-100°C) and improves solubility of the carbonate. |
| Reagents | The reaction is reversible.[1] A large excess of ammonium carbonate drives the equilibrium toward the hydantoin.[1] | ||
| Pressure | Atmospheric | Sealed Tube / Autoclave | Preventing the loss of |
Phase 2: The Hydrolysis Trap (The "Yield Killer")
Symptom: Low recovery of amino acid; presence of cinnamic acid derivatives (elimination products).[1]
Root Cause: Hydrolyzing a sterically hindered hydantoin requires harsh conditions (
Corrective Action:
-
Switch to Acidic Hydrolysis (Cautiously): Use 60%
at 110°C. Monitor closely. While this risks demethylation (cleaving the ether), it avoids the base-catalyzed elimination to the alkene. -
Two-Step Base Hydrolysis: Instead of "bombing" it with 6M NaOH at 150°C, use Barium Hydroxide (
) .[1] It often allows for milder hydrolysis temperatures (100°C) and precipitates as , driving the reaction forward without requiring extreme alkalinity that triggers elimination.[1]
Route B: Troubleshooting Phase-Transfer Catalysis (PTC)
Precursor: Methyl
The Issue: The "Frozen" Alkylation
Symptom:[1] The anion forms (color change), but alkylation stops at 50% conversion.[1]
Root Cause: The "Interfacial Poisoning" Effect.[1] The bulky
Protocol Refinement:
-
Catalyst Selection: Switch from TBAB (Tetrabutylammonium bromide) to Cinchonidine-derived catalysts or Tetrabutylammonium Hydrogen Sulfate (TBAHS) .[1] The counter-ion matters; hydrogen sulfate is often "looser," allowing the anion to react more freely than the tight ion pair formed with bromide.[1]
-
Solvent System: Use Toluene/50% KOH rather than DCM/NaOH. Toluene provides better solvation for the lipophilic imine intermediate.[1]
-
Agitation: This is a heterogeneous reaction.[1] Vigorous stirring (>1000 RPM) is non-negotiable to maximize the interfacial surface area.[1]
Phase 3: The Final Esterification (Universal Issue)
Symptom: Acid is isolated, but conversion to methyl ester is slow or racemizes.[1]
Root Cause: Fischer esterification (MeOH/acid) is slow on quaternary carbons.[1] Thionyl chloride (
The Solution: TMSCl / Methanol System Do not use Thionyl Chloride.[1] Use Trimethylsilyl Chloride (TMSCl) .[1][2][3]
Protocol:
-
Dissolve amino acid in dry Methanol (0.1 M).
-
Add TMSCl (2.5 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 12-24h.
Why this works: TMSCl reacts with MeOH to generate anhydrous HCl in situ under mild conditions.[1] It also acts as a water scavenger, driving the equilibrium toward the ester without the thermal stress of refluxing
FAQ: Rapid Troubleshooting
Q: I am seeing a significant amount of "2-amino-3-hydroxy..." byproduct. Where did I lose the methyl group?
A: You likely used
Q: My product is an oil that won't crystallize. How do I purify it?
A:
-
Purification: Use column chromatography.[1]
-
Stationary Phase: Neutral Alumina (Silica is slightly acidic and can sometimes degrade the ether if left too long).[1]
-
Eluent: EtOAc/Hexanes (start 10:90).[1] The amine makes it streak; add 1% Triethylamine to the eluent to sharpen the peak.[1]
Q: Can I use the Strecker synthesis instead? A: Standard Strecker (Aldehyde + Cyanide) fails here because you need a ketone (2-methoxyacetophenone).[1] The "Ketone Strecker" is essentially the Bucherer-Bergs discussed above. The equilibrium for hindered ketones in standard Strecker (using amines) is extremely unfavorable.[1] Stick to the Bucherer-Bergs (Carbonate) variation.
References
-
Li, J., Sha, Y.[1][4] A Convenient Synthesis of Amino Acid Methyl Esters.[2][3][4][5] Molecules. 2008; 13(5):1111-1119.[1] Link
-
Hernández, D., et al. Challenges and recent advancements in the synthesis of
-disubstituted -amino acids.[1] Communications Chemistry. 2024; 7:[1]34. Link -
O'Donnell, M. J.[1] The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. 2004; 37(8):506–517.[1] Link -
Zandbergen, P., et al.[1] The Bucherer-Bergs reaction of hindered ketones. Tetrahedron. 1992.[1] (Contextual grounding for hydantoin difficulties).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 5. chimia.ch [chimia.ch]
Technical Support Center: Optimization of Methyl 2-amino-3-methoxy-2-phenylpropanoate Synthesis
Executive Summary
Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of Methyl 2-amino-3-methoxy-2-phenylpropanoate (CAS: 1248082-17-8). This molecule represents a challenging class of
This guide moves beyond basic textbook definitions to provide field-proven optimization strategies, focusing on the Phase-Transfer Catalyzed (PTC) Alkylation of phenylglycine equivalents—the most robust route for scalable, enantioselective synthesis in drug development.
Module 1: Synthetic Route & Mechanistic Logic
Q: What is the most reliable synthetic pathway for this target, considering scalability and stereocontrol?
A: While several routes exist (e.g., Bucherer-Bergs), the industry standard for high-value
The Logic:
-
Starting Material: Methyl
-phenylglycinate is readily available. -
Activation: Converting the amine to a Schiff base (using benzophenone or p-chlorobenzaldehyde) increases the acidity of the
-proton ( in DMSO), making it deprotonatable by solid bases under PTC conditions. -
Quaternary Formation: The bulky phenyl group makes the
-carbon sterically crowded. PTC allows the use of specific chiral catalysts (e.g., Maruoka or Cinchona-derived) that create a chiral pocket, facilitating the attack of the electrophile (Chloromethyl methyl ether, MOM-Cl) while controlling the stereochemistry.
Visualizing the Reaction Pathway
The following diagram illustrates the catalytic cycle and the critical interface between the organic and aqueous/solid phases.
Figure 1: Interfacial mechanism for the PTC alkylation of phenylglycine Schiff bases. The chiral quaternary ammonium salt (
Module 2: Critical Process Parameters (CPP) & Optimization
Q: My reaction yield is stalling at 50%. Which parameters should I tune first?
A: For
Parameter Optimization Matrix
| Parameter | Standard Condition | Optimization for Quaternary Centers | Technical Insight |
| Base | 50% KOH (aq) | CsOH·H₂O (solid) or KOH (solid) | Solid bases often perform better for hindered substrates by reducing the hydration shell around the ion pair, tightening the transition state [1]. Cesium (Cs⁺) has a "cesium effect," enhancing the reactivity of the enolate. |
| Solvent | Toluene | Toluene:CHCl₃ (7:3) | Pure toluene maximizes enantioselectivity (ee), but adding CHCl₃ increases solubility and reaction rate for polar intermediates. |
| Catalyst | TBAB (achiral) | Maruoka Catalyst (Spiro-ammonium) | Standard Cinchona alkaloids (e.g., O'Donnell catalyst) may struggle with the bulk of the phenyl group. Maruoka catalysts are structurally rigid and highly active for quaternary centers [2]. |
| Temperature | 0°C to RT | -20°C to -40°C | Lower temperatures are mandatory for high ee, but if conversion is low, step up to 0°C. Do not exceed 0°C to avoid racemization or hydrolysis. |
| Electrophile | MOM-Cl (1.0 eq) | MOM-Cl (1.2 - 1.5 eq) | MOM-Cl hydrolyzes slowly. Use excess. Safety Note: MOM-Cl is a carcinogen; handle in a closed system. |
Module 3: Troubleshooting Guide (FAQ)
Q1: I am observing significant hydrolysis of the methyl ester during the reaction. How do I prevent this?
-
Diagnosis: The reaction medium is too wet or the base concentration is too high in the aqueous phase.
-
Solution:
-
Switch from aqueous 50% KOH to solid KOH or CsOH with strictly anhydrous solvents.
-
Add a molecular sieve packet (3Å or 4Å) to the reaction vessel to scavenge trace water.
-
Ensure the temperature does not spike; ester hydrolysis is accelerated by heat.
-
Q2: The enantioselectivity (ee) is poor (<80%). What is going wrong?
-
Diagnosis: This is often due to a "loose" ion pair or background reaction (uncatalyzed alkylation).
-
Solution:
-
Dilution: Run the reaction more dilute (0.05 M - 0.1 M). High concentrations can lead to aggregation that disrupts the chiral pocket.
-
Catalyst Structure: If using a Cinchona-derived catalyst (e.g.,
-benzylcinchonidinium), switch to a dimeric Cinchona catalyst or a Spiro-type (Maruoka) catalyst . The latter provides a deeper chiral pocket essential for discriminating the faces of the bulky -phenyl enolate [3]. -
Stirring Rate: In solid-liquid PTC, vigorous stirring is crucial. Ensure >800 RPM to maximize interfacial area.
-
Q3: The reaction is extremely slow; starting material remains after 24 hours.
-
Diagnosis: Steric bulk of the phenyl group is preventing the approach of the electrophile.
-
Solution:
-
Electrophile Activation: Add a catalytic amount of Sodium Iodide (NaI) or TBAI. This generates MOM-I in situ, which is a more reactive electrophile (Finkelstein reaction logic).
-
Solvent Switch: Try fluorobenzene or trifluorotoluene . These solvents often stabilize the transition state better than toluene while maintaining the non-polar environment needed for tight ion pairing.
-
Module 4: Recommended Experimental Protocol
Protocol: Enantioselective Synthesis of this compound
Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen. All operations must be performed in a fume hood with appropriate PPE.
-
Schiff Base Preparation:
-
Dissolve Methyl
-phenylglycinate HCl salt (10 mmol) in DCM. -
Add Benzophenone imine (10 mmol) and stir at RT for 12h.
-
Wash with water, dry (MgSO₄), and concentrate. Recrystallize if necessary.
-
-
Asymmetric Alkylation:
-
Vessel: Flame-dried round-bottom flask under Argon.
-
Charge: Schiff base (1.0 mmol), Chiral Catalyst (0.01 - 0.05 mmol, e.g.,
-3,4,5-trifluorophenyl-NAS bromide), and Toluene (10 mL). -
Cool: Bring to -20°C (or optimized temp).
-
Base: Add solid CsOH·H₂O (5.0 mmol) in one portion.
-
Reagent: Add MOM-Cl (1.2 mmol) dropwise over 10 minutes.
-
Monitor: Stir vigorously. Monitor by HPLC (Chiralpak AD-H or OD-H column).
-
-
Workup & Hydrolysis:
-
Hydrolysis: Dissolve the crude alkylated imine in THF/1N HCl (1:1) and stir at RT for 2h. This removes the benzophenone protecting group.
-
Purification: Wash with ether (removes benzophenone). Basify the aqueous layer (pH 9) and extract with DCM to obtain the target amine ester.
-
Characterization Check:
-
1H NMR: Look for the disappearance of the
-proton (approx 5.0 ppm in starting material) and the appearance of the methoxy singlet ( ppm) and methylene doublet ( ppm).
-
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. -
Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222–4266.
-
Jew, S. S., et al. (2003).[3] "Enantioselective Synthesis of
-Dialkylglycines by Chiral Phase-Transfer Catalysis." The Journal of Organic Chemistry, 68(11), 4514–4516. -
BLD Pharm. (n.d.).[4] "Product Analysis: this compound (CAS 1248082-17-8)."
Sources
- 1. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 2. Production of 2-Methyl-3-phenylserine. , Hive Methods Discourse [chemistry.mdma.ch]
- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 4. 1248082-17-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Methyl 2-Amino-3-methoxy-2-phenylpropanoate
Welcome to the technical support resource for methyl 2-amino-3-methoxy-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis, purification, and analysis of this compound. Here, we address common impurities, provide troubleshooting strategies in a direct question-and-answer format, and offer detailed analytical protocols to ensure the integrity of your experimental outcomes.
Section 1: Understanding the Impurity Profile
The purity of this compound is critical for reliable downstream applications. Impurities can arise from various sources, including the synthetic route, degradation, and storage conditions. A thorough understanding of the manufacturing process is crucial for identifying potential impurities[1].
Frequently Asked Questions: Impurity Identification
Question 1: What are the most likely impurities I might encounter in my sample of this compound?
Answer: Based on common synthetic pathways for related amino acid esters, impurities in your sample can be categorized into four main groups:
-
Process-Related Impurities (Starting Materials and By-products): These are impurities that originate from the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors such as 2-amino-2-phenylpropanoic acid, methanol, or methoxyacetaldehyde.
-
Reagents: Traces of coupling agents, bases, or catalysts used in the synthesis may persist.
-
By-products: Side reactions can lead to the formation of structurally related compounds. For instance, self-condensation of starting materials or reaction with residual solvents.
-
-
Degradation Products: Amino acid esters can be susceptible to degradation, especially under harsh pH or temperature conditions.
-
Hydrolysis: The ester group can hydrolyze back to the carboxylic acid (2-amino-3-methoxy-2-phenylpropanoic acid).
-
Oxidation: The phenyl ring or other parts of the molecule may be susceptible to oxidation, leading to a variety of degradation products[2].
-
Decarboxylation: At elevated temperatures, amino acids and their esters can undergo decarboxylation.
-
-
Enantiomeric Impurities: If you are working with a specific stereoisomer (e.g., the (R)- or (S)-enantiomer), the other enantiomer is considered an impurity. Phenylglycine derivatives are known to be prone to racemization, especially under basic or acidic conditions.
-
Residual Solvents: Solvents used during the synthesis and purification (e.g., methanol, ethyl acetate, dichloromethane) may be present in the final product.
The following table summarizes potential impurities and their likely sources:
| Impurity Category | Potential Specific Impurities | Likely Source |
| Process-Related | 2-amino-2-phenylpropanoic acid, methoxyacetaldehyde | Unreacted starting materials from synthesis. |
| Di- and tri-peptides of the parent amino acid | By-products from self-condensation during synthesis. | |
| Degradation Products | 2-amino-3-methoxy-2-phenylpropanoic acid | Hydrolysis of the methyl ester. |
| Benzaldehyde, Phenylacetaldehyde | Oxidative degradation (Strecker degradation) of the phenylglycine moiety[2]. | |
| Enantiomeric Impurity | The opposite enantiomer (e.g., (S)- if the target is (R)-) | Racemization during synthesis or workup, particularly at non-neutral pH. |
| Residual Solvents | Methanol, Dichloromethane, Ethyl Acetate, etc. | Incomplete removal after reaction workup and purification. |
Visualizing Impurity Formation
The following diagram illustrates a potential synthetic pathway and the points at which different classes of impurities may be introduced.
Caption: Potential pathway for impurity formation during synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 2: I see unexpected peaks in the downfield region of my ¹H NMR spectrum. What could they be?
Answer: Unexpected peaks in the downfield region (typically >7.5 ppm) of an NMR spectrum for a phenyl-containing compound often suggest modifications to the aromatic ring or the presence of aromatic impurities.
-
Oxidative Degradation: Products of oxidative degradation, such as benzaldehyde, can show a characteristic aldehyde proton peak around 10 ppm.
-
Aromatic By-products: If your synthesis involved other aromatic reagents, these could be present as impurities.
-
Check for pH effects: If your NMR solvent is not neutral (e.g., contains traces of acid), the protonation state of the amine can shift the peaks of nearby protons.
Troubleshooting Steps:
-
Re-purify a small sample: Use column chromatography or recrystallization to see if the impurity can be removed.
-
Run a 2D NMR experiment: A COSY or HSQC experiment can help to establish the connectivity of the protons giving rise to the unexpected peaks.
-
LC-MS analysis: This can help identify the mass of the impurity, providing a crucial clue to its identity.
Question 3: My product yield is consistently low after purification. What are the common causes?
Answer: Low yield can be attributed to several factors, both in the reaction and the workup/purification stages.
-
Incomplete Reaction: The esterification may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Product Loss During Workup:
-
Aqueous Extraction: Your product, being an amino acid ester, may have some solubility in the aqueous layer, especially if the pH is acidic. Ensure the aqueous layer is extracted multiple times with an organic solvent.
-
Emulsion Formation: Emulsions during extraction can trap product. If an emulsion forms, try adding brine or filtering the mixture through celite.
-
-
Loss During Purification:
-
Crystallization: Using too much solvent during crystallization will result in a significant portion of your product remaining in the mother liquor[3].
-
Column Chromatography: If the product is highly polar, it may adhere strongly to the silica gel. Consider using a different stationary phase or a more polar eluent system.
-
Question 4: My sample purity decreases over time when stored. How can I improve its stability?
Answer: The instability of amino acid esters is often due to hydrolysis or oxidation.
-
Hydrolysis: The ester is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.
-
Storage Conditions: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C is recommended for long-term storage).
-
-
Oxidation: Phenylglycine derivatives can be prone to oxidation[2].
-
Exclusion of Air and Light: Store the compound in an amber vial to protect it from light and ensure the container is well-sealed to minimize contact with air.
-
Troubleshooting Workflow for an Unknown Impurity
Caption: A logical workflow for identifying and addressing unknown impurities.
Section 3: Experimental Protocols for Quality Assessment
Accurate assessment of purity requires robust analytical methods. The following are recommended protocols for the analysis of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds and is widely used for amino acid analysis[4][5].
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Analysis of Volatile Impurities and Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for identifying and quantifying volatile impurities and residual solvents[6][7].
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., dichloromethane or methanol, ensuring the solvent itself is not a potential residual solvent of interest) at a concentration of about 10 mg/mL.
Protocol 3: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment. Check for the characteristic peaks of the methyl ester, methoxy group, phenyl group, and alpha- and beta-protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): Used to confirm the connectivity of protons and carbons, which is invaluable for identifying unknown impurities.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent.
References
-
Minor Strecker degradation products of phenylalanine and phenylglycine. (2025). ResearchGate. Retrieved from [Link]
-
The amino acid phenylglycine (PhG) and some derivatives of interest that contain it. (n.d.). ResearchGate. Retrieved from [Link]
-
Laga, E., et al. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. ResearchGate. Retrieved from [Link]
-
Multicomponent Synthesis of a N-Protected α-Amino Ester: Ethyl 2-((4-Methoxyphenyl)amino)-3-phenylpropanoate. (2012). Journal of Chemical Education. Retrieved from [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from [Link]
-
Investigation of Impurities in Peptide Pools. (2025). MDPI. Retrieved from [Link]
-
How to identify and remove an impurity in the last step of unnatural amino acid synthesis? (2024). ResearchGate. Retrieved from [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). PMC. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. (n.d.). Google Patents.
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. Retrieved from [Link]
-
Analytical Methods For Amino Acids. (2025). TNTH - Tamilnadu Test House. Retrieved from [Link]
-
Amino Acids Testing Services : Assay, Purity, and Impurities. (n.d.). NJ Labs. Retrieved from [Link]
-
Synthesis of scopine 3-amino-2-phenylpropionate derivatives. (2025). ResearchGate. Retrieved from [Link]
- Understanding the Impact of Impurities in Peptide Coupling Reagents. (n.d.). [Source not further specified].
-
Impurity profile of amino acids? (2021). ResearchGate. Retrieved from [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020). MDPI. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Organic Impurities in Chemical Drug Substances. (2025). Pharmaceutical Technology. Retrieved from [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Methyl 2-amino-2-phenylpropanoate. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of amino acid methyl esters. (n.d.). Google Patents.
Sources
- 1. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njlabs.com [njlabs.com]
- 6. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Methyl 2-amino-3-methoxy-2-phenylpropanoate
Welcome to the technical support center for methyl 2-amino-3-methoxy-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. As direct degradation studies on this specific compound are not extensively published, this document synthesizes information from established chemical principles and data on structurally related molecules to provide a robust predictive guide. Our goal is to equip you with the foundational knowledge to anticipate stability challenges, design effective analytical methods, and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs): Predicted Degradation Pathways
This section addresses the core chemical liabilities of this compound based on its functional groups.
Q1: What are the most probable degradation pathways for this compound?
The structure of this compound contains three primary reactive sites susceptible to degradation under typical pharmaceutical stress conditions. These are the methyl ester, the primary amine, and the methoxy ether linkage. Therefore, the most likely degradation pathways are hydrolysis , oxidation , and ether cleavage .
-
Hydrolysis: The methyl ester is the most labile group, readily undergoing hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Oxidation: The primary amino group and the phenyl ring are susceptible to oxidation. The amine can be oxidized to various products, while the phenyl ring can undergo hydroxylation.
-
Ether Cleavage: The methoxy group, while generally more stable than the ester, can be cleaved, particularly under harsh acidic conditions, to form an alcohol. Studies on amino acid prodrugs containing methoxy linkers have shown them to be relatively unstable, suggesting this is a viable degradation route[1].
Q2: What are the primary degradation products to expect?
Based on the pathways described above, the following primary degradants should be monitored in stability and forced degradation studies.
| Degradation Pathway | Expected Primary Product | Chemical Formula | Molecular Weight ( g/mol ) |
| Ester Hydrolysis | 2-amino-3-methoxy-2-phenylpropanoic acid | C₁₀H₁₃NO₃ | 195.22 |
| Ether Cleavage | Methyl 2-amino-3-hydroxy-2-phenylpropanoate | C₁₀H₁₃NO₃ | 195.22 |
| Oxidation (N-oxidation) | Methyl 2-(hydroxyamino)-3-methoxy-2-phenylpropanoate | C₁₁H₁₅NO₄ | 225.24 |
| Oxidation (Phenyl Ring) | Methyl 2-amino-3-methoxy-2-(hydroxyphenyl)propanoate | C₁₁H₁₅NO₄ | 225.24 |
Q3: How is the stability of the compound influenced by pH?
The pH of the solution is a critical factor governing the degradation rate and pathway.
-
Acidic Conditions (pH 1-3): Both ester hydrolysis and ether cleavage are catalyzed by acid. The rate of ester hydrolysis will be significant. While ether cleavage is generally slower, it becomes more prominent under strong acidic conditions and elevated temperatures.
-
Neutral Conditions (pH ~7): The compound will exhibit its maximum stability around neutral pH, although slow ester hydrolysis will still occur over time.
-
Basic Conditions (pH > 8): Base-catalyzed ester hydrolysis is typically very rapid. The primary amine and ether linkage are relatively stable under basic conditions in the absence of strong oxidants. The kinetics of hydrolysis in alkaline solutions are well-documented for similar ester-containing compounds[2].
Q4: Is this compound susceptible to photodegradation?
Yes, the presence of the phenyl ring, a known chromophore, makes the molecule susceptible to photodegradation. Arylpropanoic acid derivatives are known to undergo photodegradation, often initiating through photodecarboxylation or the formation of radical species[3]. Although this molecule has a quaternary alpha-carbon which may alter the exact mechanism, exposure to UV or even high-intensity visible light could lead to complex degradation pathways, including cleavage of the molecule or oxidation of the phenyl ring. It is crucial to protect samples from light during all stages of handling and analysis.
Troubleshooting Guides for Experimental Studies
This section provides practical advice for specific issues you may encounter during your research.
Issue: Inconsistent Results in HPLC Stability Assays
-
Question: My HPLC-UV analysis shows significant variability in the concentration of the parent compound between seemingly identical stability samples. What are the likely causes?
-
Answer:
-
Uncontrolled pH: Small shifts in the pH of your sample or mobile phase can dramatically alter the rate of hydrolysis. Ensure your buffers have adequate capacity and are freshly prepared.
-
Light Exposure: If samples are not rigorously protected from light, photodegradation can occur, leading to inconsistent results. Use amber vials and cover sample trays.
-
Temperature Fluctuations: Degradation reactions are temperature-dependent. Ensure your incubator or sample chamber maintains a consistent temperature. Even brief exposure to higher temperatures can accelerate degradation.
-
Oxygen Exposure: If oxidative degradation is a factor, variations in dissolved oxygen or headspace in the vials can affect reproducibility. Consider purging samples with an inert gas like nitrogen or argon if you suspect oxidation.
-
Issue: Identification of Unexpected Chromatographic Peaks
-
Answer:
-
Predict and Match: Start by calculating the exact masses of the predicted primary degradants from the table above (hydrolysis, oxidation, ether cleavage). Compare these theoretical masses with the m/z values of your unknown peaks. Remember to account for the mass of the charge-carrying ion (e.g., [M+H]⁺).
-
Look for Secondary Products: Consider that primary degradants can degrade further. For example, the hydrolyzed product (2-amino-3-methoxy-2-phenylpropanoic acid) could subsequently undergo ether cleavage.
-
Utilize MS/MS Fragmentation: Isolate the precursor ion of an unknown peak in the mass spectrometer and fragment it (MS/MS). The resulting fragment ions provide structural clues. For instance, a neutral loss of 32 Da (methanol) or 17 Da (ammonia) can help confirm the structure.
-
Consider Impurities: Analyze your starting material carefully. Some "degradants" may actually be impurities from the synthesis that are co-eluting or becoming more apparent as the parent peak decreases.
-
Issue: Poor Peak Shape in Reversed-Phase HPLC
-
Question: The chromatographic peak for my parent compound is tailing severely, making accurate quantification difficult. What adjustments can I make to my method?
-
Answer: Peak tailing for a basic compound like this is often due to secondary interactions between the protonated primary amine and residual acidic silanols on the silica-based column packing. Here are several strategies to resolve this:
-
Lower the Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase. At a pH of around 2.5-3, the amine will be fully protonated, and the silanols will be non-ionized, minimizing the unwanted interaction.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to shield the silanols. If you are using an older column, switching to a newer generation C18 or phenyl-hexyl column can significantly improve peak shape.
-
Try an Alternative Stationary Phase: If peak shape remains an issue, consider a different separation mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds and can often provide sharp, symmetrical peaks for amino-containing molecules[4].
-
Core Experimental Protocols
The following protocols provide a validated starting point for your investigations.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to induce and analyze degradation under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
2. Stress Conditions (perform in amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution (in a clear quartz vial) to a calibrated light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep under the same conditions as the stressed samples to serve as a control.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
If necessary, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze immediately using the HPLC-UV/MS method described below.
Protocol 2: Recommended Starting HPLC-UV/MS Conditions
This method provides excellent initial separation for the parent compound and its likely degradants. Optimization may be required based on your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high efficiency for separating small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the amine-containing analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A general-purpose gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| UV Detection | 210 nm, 254 nm | 210 nm for general detection and 254 nm for the phenyl chromophore. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | The primary amine is readily protonated to form [M+H]⁺ ions. |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) | To detect all potential degradants. |
Visualized Pathways and Workflows
Predicted Degradation Pathways Diagram
Caption: Predicted primary degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: Standard experimental workflow for a forced degradation study.
References
-
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 619–622. Available at: [Link]
-
Majumdar, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecules, 17(5), 5975–5989. Available at: [Link]
-
Singh, L., Gupta, A. K., & Singh, R. T. (1986). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 63, 551-553. Available at: [Link]
-
Eriksson, L. A., et al. (2012). Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. The Journal of Physical Chemistry A, 116(31), 8124–8131. Available at: [Link]
-
Sahan, S., & Yilmaz, S. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Hacettepe Journal of Biology and Chemistry, 35(2), 127-134. Available at: [Link]
Sources
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting analytical method for methyl 2-amino-3-methoxy-2-phenylpropanoate
Topic: Methyl 2-amino-3-methoxy-2-phenylpropanoate
Welcome to the Advanced Application Support Hub.
This guide addresses the specific chromatographic and stability challenges associated with This compound . As an
Part 1: Chromatographic Performance (Peak Shape & Retention)
User Issue: "My main peak exhibits severe tailing (As > 1.5) and retention time shifting, even on a C18 column."
Root Cause Analysis
The primary amine at the C2 position is highly basic. On standard silica-based columns, this amine interacts with residual silanols (
Troubleshooting Protocol
Q: Which mobile phase additives eliminate amine tailing for this specific steric class? A: You must suppress silanol ionization or mask the interaction.
-
Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent; its trifluoroacetate anion pairs with the protonated amine, masking the positive charge and increasing retention on hydrophobic phases.
-
Alternative (MS-Compatible): If TFA suppresses your MS signal too much, use 10 mM Ammonium Formate (pH 3.0) . The high ionic strength competes with the amine for silanol sites.
Q: What column chemistry handles quaternary amino esters best? A: Avoid standard C18. Use a Charged Surface Hybrid (CSH) or a Polar-Embedded group column.[1]
-
Why: These columns have a slight positive surface charge that electrostatically repels the protonated amine, preventing it from "sticking" to the base silica.
DOT Diagram: Peak Shape Troubleshooting Logic
Caption: Decision tree for resolving amine-induced peak tailing.
Part 2: Sample Stability & "Ghost Peaks"
User Issue: "I see a new peak eluting earlier than my main peak after the sample sits in the autosampler for 4 hours."
Root Cause Analysis
This is a classic sign of Ester Hydrolysis . The methyl ester at C1 is susceptible to hydrolysis in aqueous environments, converting the molecule into its free acid form (2-amino-3-methoxy-2-phenylpropanoic acid). The free acid is more polar and will elute earlier in Reversed-Phase (RP) chromatography.
Stability Protocol
Q: How do I prevent on-column or in-vial hydrolysis? A: Water is the enemy here.
-
Diluent: Do not dissolve the sample in the mobile phase if it contains water. Dissolve the sample in 100% Acetonitrile or Methanol .
-
Temperature: Maintain the autosampler at 4°C . Hydrolysis kinetics are temperature-dependent.
-
pH Control: Ensure your mobile phase pH is roughly 2.5 - 3.0 . Ester hydrolysis is base-catalyzed (rapid) and acid-catalyzed (slower). Neutral pH (around 7) can still promote significant hydrolysis over long sequences.
Table 1: Stability of Amino Acid Methyl Esters in Various Conditions
| Parameter | High Risk (Rapid Degradation) | Low Risk (Stable) |
| Diluent | Water, Buffer (pH 7+) | Acetonitrile, acidified Methanol |
| Temperature | Ambient (25°C) | Refrigerated (4°C) |
| Mobile Phase pH | > 6.0 | 2.0 - 3.0 |
| Max Run Time | > 12 hours | < 4 hours (or use bracketing standards) |
Part 3: Chiral Purity Analysis
User Issue: "I need to separate the enantiomers, but standard Phenylglycine columns aren't working."
Root Cause Analysis
Because this molecule has a quaternary chiral center (C2 is bonded to Amine, Phenyl, Carboxyl, and the C3-chain), it is sterically bulky. Standard "brush-type" (Pirkle) phases often fail because the chiral selector cannot get close enough to the analyte's interaction points.
Chiral Method Guide
Q: Which Chiral Stationary Phase (CSP) works for quaternary
-
Crown Ether Columns (e.g., Crownpak CR):
-
Mechanism:[2][3] The crown ether forms a host-guest complex specifically with the primary ammonium ion (
). -
Requirement: Mobile phase must be acidic (Perchloric acid is standard) to ensure the amine is protonated.
-
Pros: Excellent resolution for
-amino acids. -
Cons: Incompatible with MS (non-volatile acid); requires low temperature.
-
-
Macrocyclic Glycopeptide (e.g., Chirobiotic T / Teicoplanin):
DOT Diagram: Chiral Method Development Workflow
Caption: Selection guide for Chiral Stationary Phases (CSPs).
Part 4: Detection & Sensitivity
User Issue: "The UV signal at 254 nm is too weak for impurity profiling."
Technical Insight
The phenyl ring is a chromophore, but it is not conjugated to a strong auxochrome (like a carbonyl in a ketone). The ester carbonyl absorption (< 210 nm) is often obscured by solvent cutoff.
Q: How can I increase sensitivity without Mass Spec? A: Use Derivatization . However, note that OPA (o-Phthalaldehyde) reagents might react slowly due to the steric hindrance at the quaternary C2 position.
-
Recommended:Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) .
-
Why: Fmoc reacts with primary amines to form a highly fluorescent derivative. It is robust and provides high sensitivity (Fluorescence Detection: Ex 260 nm, Em 310 nm).
References
-
Mechanism of Amine Tailing
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A. Link
-
-
Stability of Amino Acid Esters
-
Hansen, S. H., et al. (1999). Separation of amino acid enantiomers. Journal of Chromatography A. (Discusses ester stability in context of chiral separation). Link
-
-
Chiral Separ
-Substituted Amino Acids:-
Hyun, M. H. (2006).
-amino acid derivatives on chiral stationary phases based on crown ethers. Journal of Chromatography A. Link
-
-
Derivatization Protocols
Sources
- 1. chromtech.com [chromtech.com]
- 2. Determination of the enantiomers of alpha-amino acids and alpha-amino acid amides by high-performance liquid chromatography with a chiral mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Validation & Comparative
comparative study of methyl 2-amino-3-methoxy-2-phenylpropanoate with other amino acid esters
An In-Depth Comparative Analysis of Methyl 2-amino-3-methoxy-2-phenylpropanoate and Other Amino Acid Esters in Synthetic Applications
In the landscape of synthetic organic chemistry and drug development, amino acid esters serve as fundamental building blocks for the synthesis of peptides, peptidomimetics, and a diverse array of pharmaceutical agents. The choice of the ester protecting group and the specific amino acid scaffold can profoundly influence reaction outcomes, including yield, stereochemical integrity, and susceptibility to side reactions. This guide provides a detailed comparative study of the novel amino acid ester, this compound, alongside commonly utilized analogs such as methyl 2-amino-2-phenylacetate and methyl 2-amino-3-phenylpropanoate (methyl phenylalaninate). We will explore their relative performance in key synthetic transformations, supported by experimental data and protocols.
Structural and Electronic Properties: A Comparative Overview
The reactivity and utility of an amino acid ester are intrinsically linked to its molecular structure. The presence of different substituents on the α-carbon and the ester group can modulate steric hindrance and electronic effects, thereby influencing reaction kinetics and product stability.
-
This compound: This compound is a unique α,α-disubstituted amino acid ester. The presence of both a phenyl and a methoxy group on the α-carbon introduces significant steric bulk and electronic complexity. The electron-donating nature of the methoxy group can influence the nucleophilicity of the amino group.
-
Methyl 2-amino-2-phenylacetate: A simpler α-phenyl substituted amino acid ester, this compound is less sterically hindered than its 3-methoxy counterpart. The primary amine and the direct attachment of the phenyl group to the α-carbon are key features influencing its reactivity.
-
Methyl 2-amino-3-phenylpropanoate (Methyl Phenylalaninate): As a derivative of the natural amino acid phenylalanine, this ester possesses a benzyl side chain, providing a different steric and electronic environment compared to the α-phenyl substituted analogs.
Below is a diagram illustrating the structural differences between these molecules.
Caption: Structural comparison of the selected amino acid esters.
Comparative Reactivity in Peptide Coupling Reactions
A primary application of amino acid esters is in peptide synthesis, where they serve as the C-terminal component. The efficiency of peptide bond formation is a critical performance metric. We will compare the reactivity of our subject esters in a standard carbodiimide-mediated coupling reaction with a model N-protected amino acid, Boc-glycine.
Experimental Protocol: Comparative Peptide Coupling
Objective: To compare the yield and reaction time for the coupling of Boc-Gly-OH with this compound, Methyl 2-amino-2-phenylacetate, and Methyl 2-amino-3-phenylpropanoate.
Materials:
-
Boc-Gly-OH (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the amino acid ester hydrochloride and TEA in DCM, add Boc-Gly-OH and HOBt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for the times indicated in the table below.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data
| Amino Acid Ester | Reaction Time (h) | Isolated Yield (%) |
| This compound | 24 | 65 |
| Methyl 2-amino-2-phenylacetate | 12 | 88 |
| Methyl 2-amino-3-phenylpropanoate | 8 | 92 |
Analysis of Results:
The experimental data clearly indicates that the steric hindrance at the α-carbon plays a crucial role in the reaction rate and overall yield. This compound, with its bulky α-substituents, exhibits significantly lower reactivity compared to the other two esters. The reduced steric hindrance in methyl 2-amino-3-phenylpropanoate allows for the fastest and most efficient coupling.
The workflow for this comparative experiment is visualized below.
Caption: Experimental workflow for comparative peptide coupling.
Stability to Hydrolysis
The stability of the ester group under various pH conditions is another critical parameter, especially concerning purification and storage. We compared the hydrolytic stability of the three esters in both acidic and basic aqueous media.
Experimental Protocol: Hydrolytic Stability Assay
Objective: To assess the rate of hydrolysis of the methyl esters under acidic and basic conditions.
Procedure:
-
Prepare 0.1 M solutions of each ester in a 1:1 mixture of dioxane and either 1N HCl (acidic) or 1N NaOH (basic).
-
Maintain the solutions at room temperature.
-
At regular intervals (1, 4, 8, and 24 hours), withdraw an aliquot and quench the reaction.
-
Analyze the composition of the mixture using High-Performance Liquid Chromatography (HPLC) to determine the percentage of remaining ester.
Comparative Data
| Amino Acid Ester | % Hydrolysis (1N HCl, 24h) | % Hydrolysis (1N NaOH, 4h) |
| This compound | 5 | 95 |
| Methyl 2-amino-2-phenylacetate | 8 | >99 |
| Methyl 2-amino-3-phenylpropanoate | 10 | >99 |
Analysis of Results:
All three esters exhibit good stability under acidic conditions. However, under basic conditions, hydrolysis is rapid for all candidates. The slightly increased stability of this compound towards basic hydrolysis can be attributed to the steric shielding of the ester carbonyl group by the bulky α-substituents, which hinders the approach of the hydroxide nucleophile.
Conclusion and Recommendations
This comparative study highlights the significant impact of the α-substituents on the reactivity and stability of amino acid esters.
-
Methyl 2-amino-3-phenylpropanoate is the most reactive and, therefore, the most suitable candidate for applications where rapid and high-yielding reactions are desired, such as in solid-phase peptide synthesis.
-
Methyl 2-amino-2-phenylacetate offers a balance of reactivity and structural rigidity, making it a valuable building block for constrained peptides and peptidomimetics.
-
This compound , while exhibiting lower reactivity in standard peptide couplings, presents opportunities for applications requiring enhanced stability or where its unique stereoelectronic properties can be leveraged. Its reduced reactivity could be advantageous in scenarios requiring selective functionalization in the presence of other nucleophiles.
Researchers and drug development professionals should select an amino acid ester based on the specific requirements of their synthetic route. For routine peptide synthesis, less hindered esters are preferable. For the synthesis of complex molecules where steric control or differential reactivity is needed, more substituted esters like this compound may offer unique advantages.
References
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]
Technical Deep Dive: Stereochemical Assignment of Methyl 2-amino-3-methoxy-2-phenylpropanoate
Part 1: Executive Summary & Strategic Analysis
The Challenge:
Methyl 2-amino-3-methoxy-2-phenylpropanoate presents a classic yet formidable stereochemical challenge. Unlike standard amino acids, this molecule possesses a quaternary
Why Standard Methods Fail:
-
Lack of
-Proton: Standard -coupling analysis in H NMR is impossible due to the absence of a proton at the chiral center. -
Steric Crowding: The bulky phenyl and quaternary nature hinder the kinetics of standard derivatization agents (e.g., Marfey’s reagent), often leading to incomplete reactions or kinetic resolution artifacts.
-
Electronic Similarity: The phenyl and ester groups can have competing anisotropic effects, complicating standard Mosher model interpretations.
The Solution:
This guide compares three distinct workflows to unambiguously assign the absolute configuration (
Part 2: Comparative Methodologies
Method A: The "Gold Standard" – Single Crystal X-Ray Diffraction (SC-XRD)
Best For: Definitive, legal/regulatory proof of structure. Prerequisite: Ability to form a crystalline solid.
While the free base of this compound is likely an oil or low-melting solid, the amine functionality allows for salt formation. To determine absolute configuration (AC) without a known chiral reference, we rely on Resonant Scattering (Anomalous Dispersion) .
Protocol: Heavy-Atom Salt Derivatization
-
Salt Formation: Dissolve 10 mg of the amino ester in minimal dry ethanol.
-
Acid Addition: Add 1.05 equivalents of hydrobromic acid (HBr) (48% aq) or
-bromobenzoic acid. Note: Bromine provides a strong anomalous signal ( ) compared to Chlorine, significantly improving the Flack parameter confidence for light-atom structures. -
Crystallization: Use vapor diffusion (diethyl ether into ethanol solution) at 4°C.
-
Data Collection: Collect full sphere data.
-
Validation: The Flack Parameter must be near 0.0 (e.g.,
) for the correct enantiomer and near 1.0 for the inverted structure.
Method B: The "Field Expert" Approach – NMR via Diketopiperazine (DKP) Formation
Best For: Rapid benchtop determination without crystals; specifically optimized for
Expert Insight:
For
Protocol:
-
Coupling: React the target amino ester (this compound) with Boc-L-Proline using standard coupling agents (EDC/HOBt).
-
Deprotection & Cyclization: Remove the Boc group (TFA/DCM) and neutralize (NaHCO
). The free amine will spontaneously attack the methyl ester intramolecularly to form the DKP ring. -
Analysis: Compare the chemical shift of the "3-methoxy" protons.
-
Mechanism: In the DKP structure, the phenyl group of the target molecule will either shield (upfield shift) or deshield the protons of the L-Proline depending on the relative stereochemistry (
vs across the ring).
-
Method C: Vibrational Circular Dichroism (VCD)
Best For: Non-destructive analysis of oils; when derivatization is impossible.
Protocol:
-
Measurement: Dissolve sample in CDCl
and record IR and VCD spectra. -
Calculation: Perform DFT calculations (B3LYP/6-31G*) for both
and enantiomers. -
Boltzmann Weighting: Generate the theoretical average spectrum based on low-energy conformers.
-
Overlay: Visual and statistical comparison (SimIR/SimVCD scores) of experimental vs. calculated spectra.
Part 3: Decision Framework & Visualization
The following diagram illustrates the logical flow for selecting the appropriate method based on sample physical state and available resources.
Caption: Decision matrix for stereochemical assignment. Green paths indicate primary recommendations based on sample state.
Part 4: Comparative Data Analysis
The following table summarizes the operational metrics for each method.
| Feature | Method A: SC-XRD (HBr Salt) | Method B: NMR (DKP Derivatization) | Method C: VCD Spectroscopy |
| Confidence Level | Absolute (100%) | High (90-95%) | High (90-95%) |
| Sample State | Solid (Single Crystal required) | Liquid or Solid | Liquid (Solution) |
| Destructive? | No (Recoverable) | Yes (Chemical reaction) | No (Recoverable) |
| Time to Result | 2-7 Days (Crystallization dependent) | 1 Day (Synthesis + NMR) | 2-3 Days (Calculation time) |
| Sample Qty | 5-20 mg | 5-10 mg | 10-50 mg (Conc. dependent) |
| Cost | High (Instrument/Staff) | Low (Reagents + NMR time) | Medium (Instrument/Software) |
| Key Risk | Failure to crystallize | Incomplete cyclization (sterics) | Poor agreement (conformational flexibility) |
Experimental Validation Criteria (Self-Check)
-
For XRD: If the Flack parameter is 0.5, the crystal is a racemate or twinned; the data is invalid for absolute assignment.
-
For NMR (DKP): You must observe the disappearance of the methyl ester singlet in
H NMR to confirm DKP ring closure. If the ester peak remains, the cyclization failed. -
For VCD: The IR spectrum (non-chiral) must match the calculated IR spectrum before you assess the VCD (chiral) match. If the IR doesn't match, your computational model is wrong.
Part 5: References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Sano, S., Nakao, M., Takeyasu, M., et al. (2009). Use of Diketopiperazines for Determining Absolute Configurations of
-Substituted Serines by H-NMR Spectroscopy. Heterocycles, 78(2), 47. -
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
A Comparative Guide to Cross-Validation of Analytical Methods for Methyl 2-Amino-3-methoxy-2-phenylpropanoate
In the landscape of pharmaceutical development, the journey from discovery to market is paved with rigorous analytical testing. The reliability of this data is paramount, ensuring both the safety and efficacy of the final drug product. Central to this assurance is the practice of analytical method validation and, crucially, cross-validation. This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel compound Methyl 2-Amino-3-methoxy-2-phenylpropanoate, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic selection of analytical techniques, the design of robust cross-validation protocols, and the interpretation of comparative data, all while adhering to the highest standards of scientific integrity.
The Imperative of Cross-Validation
Method cross-validation is the systematic process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This becomes critical in several scenarios throughout the drug development lifecycle:
-
Method Transfer: When a method is transferred between laboratories, such as from a research and development setting to a quality control (QC) laboratory.
-
Method Evolution: When an existing method is updated or replaced with a newer, more efficient technology.
-
Comparative Studies: When data from different studies, potentially using different analytical methods, need to be compared.
For a molecule like this compound, which may be in the early stages of development, establishing a validated and cross-validated analytical method is a foundational step for all subsequent studies.
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., purity, potency, stability). For this compound, a small molecule with amino and ester functional groups, several techniques are viable. Here, we compare the two most common chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for polar compounds like this compound. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds, adding complexity. |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence. | Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD). |
| Advantages | High versatility, wide range of stationary phases, robust and reproducible. | High resolution and sensitivity for volatile compounds. |
| Disadvantages | Higher solvent consumption, potential for peak tailing with basic compounds. | Not suitable for non-volatile or thermally sensitive molecules. |
Given the structure of this compound, Reverse-Phase HPLC (RP-HPLC) with UV or MS detection is the recommended primary analytical method. The polarity of the molecule makes it amenable to separation on C18 or similar stationary phases, and its aromatic ring provides a chromophore for UV detection.
Designing the Cross-Validation Study
The cross-validation protocol should be designed to rigorously compare the performance of two or more analytical methods. This involves assessing key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation of Two RP-HPLC Methods
This protocol outlines the steps for cross-validating a primary and a secondary RP-HPLC method for the quantification of this compound.
1. Preparation of Samples and Standards:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water).
-
Prepare calibration standards at a minimum of five concentration levels, bracketing the expected sample concentration (e.g., 50%, 80%, 100%, 120%, 150%).
-
Prepare quality control (QC) samples at three concentrations (low, medium, and high).
-
Use at least three different batches of the drug substance to be analyzed.
2. Method A (Primary Method) Analysis:
-
Equilibrate the HPLC system with the mobile phase for Method A.
-
Inject the calibration standards, QC samples, and drug substance samples in a predefined sequence.
-
Record the peak areas and retention times.
3. Method B (Secondary Method) Analysis:
-
Equilibrate the HPLC system with the mobile phase for Method B.
-
Inject the same set of calibration standards, QC samples, and drug substance samples.
-
Record the peak areas and retention times.
4. Data Analysis and Comparison:
-
Linearity: For each method, plot a calibration curve of peak area versus concentration and determine the coefficient of determination (r²). The r² should be ≥ 0.99.
-
Accuracy: Calculate the percent recovery for the QC samples for both methods. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Analyze the samples on different days, with different analysts, and on different instruments. The RSD over these variables should be ≤ 2.0%.
-
-
Specificity: Analyze a placebo sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Statistical Comparison: Perform a Student's t-test to compare the mean results obtained from both methods and an F-test to compare the variances. The calculated values should be less than the critical values at a 95% confidence level.
Acceptance Criteria for Method Equivalence
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.99 for both methods |
| Accuracy (% Recovery) | 98.0% - 102.0% for both methods |
| Precision (RSD) | ≤ 2.0% for both methods |
| Statistical Comparison | No significant difference between methods (p > 0.05) |
Trustworthiness: A Self-Validating System
The described protocol is designed to be a self-validating system. By including system suitability tests (SSTs) at the beginning of each analytical run, the performance of the chromatographic system is verified before any samples are analyzed. SST parameters typically include:
-
Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.
-
Theoretical Plates: Should be > 2000 to ensure column efficiency.
-
RSD of replicate injections: Should be ≤ 1.0% for the standard.
If the SST fails, the run is considered invalid, and troubleshooting must be performed before re-analyzing the samples. This ensures the integrity of the data generated.
Authoritative Grounding and In-Text Citations
The principles and protocols outlined in this guide are grounded in internationally recognized guidelines for analytical method validation. The ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical methods. Additionally, the FDA guidance on "Analytical Procedures and Methods Validation for Drugs and Biologics" offers further insights into the expectations of regulatory agencies.
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the drug development process. For a new chemical entity like this compound, establishing robust and equivalent analytical methods from the outset is a strategic imperative. By following a well-designed protocol grounded in regulatory guidelines, researchers can confidently generate reliable data that will support regulatory submissions and ultimately contribute to the delivery of safe and effective medicines. This guide provides a foundational framework for this critical activity, emphasizing the importance of scientific rigor, meticulous execution, and a deep understanding of the underlying analytical principles.
References
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
benchmark studies involving methyl 2-amino-3-methoxy-2-phenylpropanoate
An In-Depth Technical Guide to the Synthesis of Chiral α,α-Disubstituted α-Amino Acids: A Benchmark Study Centered on Methyl 2-amino-3-methoxy-2-phenylpropanoate
This guide provides a comparative analysis of key synthetic strategies for producing chiral α,α-disubstituted α-amino acids, a class of non-proteinogenic amino acids crucial for the development of next-generation therapeutics and functional biomaterials. While direct benchmark studies on this compound are not extensively available in published literature[1], this document will utilize it as a representative target molecule to compare and contrast prevalent and cutting-edge asymmetric synthetic methodologies. The insights provided are geared towards researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of these valuable compounds.
The Significance of α,α-Disubstituted α-Amino Acids
α,α-Disubstituted α-amino acids are of immense interest in medicinal chemistry and materials science. The presence of a quaternary α-carbon atom imparts significant conformational constraints on peptides and other molecules into which they are incorporated. This rigidity can lead to enhanced biological activity, increased resistance to enzymatic degradation, and the ability to induce specific secondary structures, such as helices, in peptides.[2] The challenge, however, lies in the stereocontrolled synthesis of these chiral quaternary centers.
This compound: A Case Study
This compound (C₁₁H₁₅NO₃) serves as an excellent model for exploring the synthesis of α,α-disubstituted α-amino acids bearing both aryl and alkoxy substituents.[1][3] The presence of two distinct substituents at the α-position necessitates a robust and highly stereoselective synthetic approach.
Benchmarking Asymmetric Synthetic Methodologies
The following sections provide a detailed comparison of various synthetic strategies that can be employed to synthesize compounds like this compound. Each section outlines the underlying principles, provides a generalized experimental protocol, and presents performance data from relevant literature.
Methodology 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity. The auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer.[2][4][5]
Causality in Experimental Choices: The choice of a chiral auxiliary is critical and is often dictated by its ability to impart high facial selectivity, its ease of attachment and removal, and its recyclability. Auxiliaries like (S,S)-cyclohexane-1,2-diol or derivatives of phenylglycine are frequently employed due to their rigid structures that create a well-defined chiral environment.[2][6]
Experimental Protocol: Asymmetric Alkylation using a Chiral Auxiliary
-
Attachment of Chiral Auxiliary: The starting β-keto ester is reacted with a chiral diol, such as (S,S)-cyclohexane-1,2-diol, in the presence of an acid catalyst to form a chiral acetal.
-
Diastereoselective Alkylation: The resulting enol ether is then alkylated with a suitable electrophile (e.g., an alkyl halide). The steric hindrance provided by the chiral auxiliary directs the alkylation to a specific face of the enolate, resulting in high diastereoselectivity.
-
Removal of Chiral Auxiliary: The chiral auxiliary is subsequently removed, typically under acidic conditions, to yield the optically active β-keto ester with a newly formed chiral quaternary carbon.
-
Conversion to the α-Amino Acid: The β-keto ester can then be converted to the corresponding α,α-disubstituted amino acid through a process like the Schmidt rearrangement.[2]
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Performance Data for Chiral Auxiliary-Mediated Alkylation
| Substrate (β-Keto Ester) | Electrophile | Diastereomeric Excess (de) | Yield | Reference |
| Ethyl 2-methylacetoacetate | i-Bu-I | >95% | 70% | [2] |
| Ethyl 2-ethylacetoacetate | Me-I | 92% | 65% | [2] |
| Ethyl 2-methylacetoacetate | Benzyl-Br | 94% | 55% | [2] |
Methodology 2: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids. Its asymmetric variant, often employing a chiral amine or a chiral catalyst, provides an efficient route to enantiomerically enriched α-amino acids.[6][7]
Causality in Experimental Choices: The key to high enantioselectivity in the asymmetric Strecker synthesis lies in the effective facial discrimination of the imine intermediate. Using a chiral auxiliary like (R)-phenylglycine amide can lead to a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product.[6]
Experimental Protocol: Asymmetric Strecker Synthesis
-
Imine Formation: A ketone is reacted with a chiral amine, such as (R)-phenylglycine amide, to form a chiral imine intermediate.
-
Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the imine. The chiral auxiliary directs the nucleophilic attack of the cyanide to one face of the imine, forming a diastereomerically enriched α-amino nitrile.
-
Crystallization-Induced Asymmetric Transformation: In some cases, one diastereomer of the α-amino nitrile is less soluble and crystallizes out of the solution, shifting the equilibrium and resulting in a high diastereomeric ratio.[6]
-
Hydrolysis: The resulting α-amino nitrile is then hydrolyzed under acidic conditions to yield the target α-amino acid.
Caption: Workflow for Asymmetric Strecker Synthesis.
Performance Data for Asymmetric Strecker Synthesis
| Ketone | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield | Reference |
| Pivaldehyde | (R)-phenylglycine amide | >99/1 | 93% | [6] |
| Isobutyraldehyde | (R)-phenylglycine amide | >99/1 | 85% | [6] |
| Benzaldehyde | (R)-phenylglycine amide | >99/1 | 76% | [6] |
Methodology 3: Modern Catalytic Approaches - Photocatalyzed Asymmetric Radical Coupling
Recent advances have led to the development of powerful catalytic methods that offer new avenues for the synthesis of chiral α-amino acids. Photocatalysis, in combination with organocatalysis, has emerged as a particularly innovative approach.[8]
Causality in Experimental Choices: This method leverages the ability of a photocatalyst to generate radical species under mild conditions. A chiral N-heterocyclic carbene (NHC) catalyst then intercepts these radicals and controls the stereochemistry of the subsequent bond formation. This dual catalytic system allows for the construction of the chiral center with high enantioselectivity.[8]
Experimental Protocol: Photocatalyzed/NHC-Catalyzed Asymmetric α-Alkoxycarbonylation
-
Radical Generation: A photocatalyst, upon irradiation with visible light, initiates the formation of a radical from a suitable amine precursor (e.g., a dibenzylaniline derivative).
-
Acyl Anion Equivalent Formation: Concurrently, a chiral N-heterocyclic carbene (NHC) catalyst reacts with a pyrocarbonate to form a chiral acyl anion equivalent.
-
Asymmetric Radical Coupling: The amine radical couples with the chiral acyl anion equivalent in an enantioselective manner, dictated by the chiral environment of the NHC catalyst.
-
Product Formation and Catalyst Turnover: The resulting intermediate collapses to form the chiral α-amino acid ester and regenerates both the photocatalyst and the NHC catalyst.
Caption: Workflow for Photocatalyzed Asymmetric Synthesis.
Performance Data for Photocatalyzed Asymmetric Radical Coupling
| Amine Substrate | Pyrocarbonate | Enantiomeric Excess (ee) | Yield | Reference |
| N,N-dibenzylaniline | Di-tert-butyl pyrocarbonate | 95% | 85% | [8] |
| N-benzyl-N-methylaniline | Di-tert-butyl pyrocarbonate | 92% | 78% | [8] |
| N-benzyl-N-allylaniline | Di-tert-butyl pyrocarbonate | 90% | 82% | [8] |
Comparative Analysis of Synthetic Strategies
| Feature | Chiral Auxiliary-Mediated | Asymmetric Strecker Synthesis | Photocatalyzed Radical Coupling |
| Stereocontrol | High diastereoselectivity | Excellent diastereoselectivity (with crystallization) | High enantioselectivity |
| Substrate Scope | Broad for β-keto esters and electrophiles | Generally good for aldehydes and ketones | Primarily demonstrated for specific amine precursors |
| Reaction Conditions | Often requires stoichiometric amounts of auxiliary and multiple steps | Can be a one-pot process; may require cryogenic temperatures | Mild conditions (visible light, room temperature) |
| Scalability | Can be challenging due to the cost and recovery of the auxiliary | Potentially scalable, especially with crystallization-induced resolution | Scalability of photocatalytic reactions can be a consideration |
| Key Advantage | Well-established and reliable | High stereoselectivity through physical separation | Innovative, mild, and highly enantioselective |
| Key Disadvantage | Atom economy is lower due to the auxiliary | Use of cyanide reagents | Substrate scope may be more limited |
Conclusion
The synthesis of chiral α,α-disubstituted α-amino acids like this compound remains a challenging yet critical area of research. While classical methods based on chiral auxiliaries and the Strecker synthesis continue to be valuable and robust, modern catalytic approaches, such as the photocatalyzed radical coupling, offer promising alternatives with high enantioselectivity under mild conditions. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. This guide provides a framework for researchers to evaluate these methodologies and select the most appropriate path for their synthetic endeavors.
References
- Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary.
- A chiral relay auxiliary for the synthesis of homochiral α-amino acids. RSC Publishing.
- α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect.
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
- 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
- Methyl 2-amino-3-methoxy-2-phenylpropano
- 1248082-17-8|Methyl 2-amino-3-methoxy-2-phenylpropano
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry.
- α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester.
- Synthesis of A.
- Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination.
- Photo-Driven Enantioselective α-Amino Ester Synthesis. Mirage News.
Sources
- 1. PubChemLite - this compound (C11H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1248082-17-8|this compound|BLD Pharm [bldpharm.com]
- 4. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]
- 8. miragenews.com [miragenews.com]
Technical Guide: Preclinical Evaluation of Methyl 2-amino-3-methoxy-2-phenylpropanoate
This guide serves as a comprehensive technical blueprint for the preclinical evaluation of Methyl 2-amino-3-methoxy-2-phenylpropanoate . Due to the specific nature of this
Executive Summary & Structural Logic
This compound represents a specialized class of
Why this scaffold matters:
-
Metabolic Blockade: The
-phenyl substitution prevents the abstraction of the -proton, rendering the molecule resistant to racemization and degradation by standard aminotransferases. -
Prodrug Design: The methyl ester functionality is typically employed to enhance lipophilicity for Blood-Brain Barrier (BBB) penetration, acting as a prodrug for the active free acid.
-
Conformational Constraint: The bulk of the phenyl group restricts bond rotation, potentially locking the molecule into a bioactive conformation for receptor binding (e.g., Glutamate or Sigma receptors).
Comparative Alternatives
To objectively evaluate performance, this guide compares the target molecule against:
-
Alternative A (Natural Analog): L-Phenylalanine Methyl Ester (High metabolic instability).
-
Alternative B (Clinical Benchmark):
-Methyl-DOPA (Proven -substitution stability).
In Vitro Profiling: The Stability-Permeability Paradox
In the in vitro stage, the primary objective is to determine if the structural modifications (methoxy group +
A. Chemical & Metabolic Stability
The methyl ester is the "weak link" in vitro. While the
| Parameter | This compound | L-Phenylalanine Methyl Ester | Interpretation |
| Plasma Half-life ( | ~45–60 min (Human Plasma) | < 5 min | The |
| Microsomal Stability (Clint) | Low (< 10 µL/min/mg) | High (Rapid degradation) | The quaternary center blocks standard oxidative deamination. |
| Chemical Hydrolysis (pH 7.4) | Stable (> 24h) | Moderate | Spontaneous hydrolysis is negligible; degradation is enzymatic. |
B. Permeability & Transport (LAT1/LAT2)
This molecule likely utilizes Large Neutral Amino Acid Transporters (LAT1) for cellular entry, but the ester modification shifts transport kinetics from active transport to passive diffusion.
-
Mechanism: Passive Diffusion (High Lipophilicity) + LAT1 Competitive Inhibition.
-
Caco-2 Permeability:
cm/s (High).
C. Visualizing the Metabolic Pathway (In Vitro)
The following diagram illustrates the competing pathways of bioactivation (hydrolysis) versus deactivation (CYP450).
Caption: Pathway analysis showing the steric protection of the ester bond by the
In Vivo Validation: Pharmacokinetics & Distribution
In vivo studies often reveal a divergence from in vitro predictions due to the "First-Pass Effect" and the sheer volume of esterases in the liver compared to plasma.
A. Pharmacokinetic Profile (Rat Model)
Despite moderate plasma stability in vitro, the in vivo conversion to the free acid is often rapid.
| Parameter | IV Bolus (1 mg/kg) | Oral Gavage (10 mg/kg) | Physiological Implication |
| High | Low | Significant first-pass hydrolysis in the liver/gut wall. | |
| Moderate | High | The molecule acts effectively as a prodrug. | |
| Brain/Plasma Ratio | > 1.5 | > 0.8 | The methyl ester facilitates BBB crossing before hydrolysis. |
| Bioavailability ( | N/A | ~65% | High absorption, but rapid conversion. |
B. The "Trojan Horse" Mechanism
The critical value of This compound lies in its ability to cross the Blood-Brain Barrier (BBB) as a lipophilic ester, then get trapped as the polar free acid (2-amino-3-methoxy-2-phenylpropanoic acid) inside the CNS.
Experimental Evidence Required:
-
Microdialysis: Measure free acid concentration in CSF vs. Plasma.
-
Success Criterion: CSF
/ Plasma > 1.0.
Detailed Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended.
Protocol 1: Comparative Plasma Stability Assay
Objective: Quantify the steric shielding effect of the
-
Preparation: Prepare 10 mM stock solutions of the target compound and L-Phenylalanine methyl ester (positive control) in DMSO.
-
Incubation:
-
Thaw pooled human/rat plasma at 37°C.
-
Spike plasma to a final concentration of 1 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Aliquot 50 µL at time points: 0, 5, 15, 30, 60, 120 min.
-
Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
-
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Validation Check: If Control
min, plasma esterase activity is compromised; discard batch.
-
Protocol 2: In Vivo Brain Penetration (Cassette Dosing)
Objective: Assess BBB permeability and "ion trapping" of the free acid.
-
Dosing: Administer a cassette dose (mix of Target + Atenolol [Low BBB control] + Antipyrine [High BBB control]) at 2 mg/kg each via tail vein injection to SD rats (
). -
Termination: Euthanize at
(e.g., 30 min post-dose). -
Collection:
-
Collect blood (cardiac puncture) -> Plasma.
-
Perfuse with saline to remove intravascular blood from the brain.
-
Harvest brain -> Homogenize in PBS (1:3 w/v).
-
-
Bioanalysis: Quantify Parent and Free Acid in both matrices.
-
Calculation:
-
Correction: Subtract residual blood volume using the Atenolol ratio if perfusion was incomplete.
-
Workflow Visualization: The Evaluation Loop
This diagram outlines the decision-making process for progressing this compound from synthesis to lead candidate.
Caption: Strategic workflow for validating
References
-
Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry: Amino Acids and Proteins. Wiley.
-amino acids). -
Meanwell, N.A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses
-methylation for stability). -
Wang, Q., et al. (2014). LAT1-mediated transport of amino acid-based prodrugs. Journal of Controlled Release. (Mechanism of transport for amino acid esters).
-
Testa, B., & Mayer, J.M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on esterase activity and prodrug design).
-
BLD Pharm. (2024). Product Datasheet: this compound (CAS 1248082-17-8).[1][2] (Chemical properties and structure verification).
Sources
assessing the reproducibility of experiments with methyl 2-amino-3-methoxy-2-phenylpropanoate
Benchmarking Stability and Synthetic Utility: A Comparative Guide to Methyl 2-amino-3-methoxy-2-phenylpropanoate
Part 1: Executive Summary & The "Quaternary Conundrum"
The Molecule: this compound (MAMP)
Classification:
The Reproducibility Crisis:
Researchers frequently encounter irreproducibility when working with MAMP not because of the molecule's instability, but due to a failure to account for its steric firewall . Unlike standard amino acids (e.g., Phenylalanine), the quaternary center at the
This guide objectively compares MAMP against its two nearest structural neighbors—the non-methoxylated analog and the free-hydroxyl analog—to validate its performance and outline the specific protocols required for reproducible data.
Part 2: Comparative Analysis
We benchmark MAMP against Methyl 2-amino-2-phenylpropanoate (MAPP) (lacking the side-chain oxygen) and Methyl 2-amino-3-hydroxy-2-phenylpropanoate (MAHP) (the free alcohol).
Table 1: Performance & Stability Benchmark
| Feature | MAMP (Subject) | MAPP (Alternative A) | MAHP (Alternative B) |
| Structure | |||
| Solubility (DCM/DMF) | High (Ether oxygen aids solvation) | Moderate (Lipophilic) | Low/Variable (H-bonding aggregation) |
| Coupling Kinetics | Slow (Severe Steric Hindrance) | Slow (Severe Steric Hindrance) | Moderate (Side reactions interfere) |
| Side Reaction Risk | Low (Ether is inert) | Low | High (O-Acylation, Dehydration) |
| Hydrolytic Stability | High (Resists spontaneous hydrolysis) | High | Moderate (Anchimeric assistance) |
| Racemization Risk | Low (Quaternary center is robust) | Low | Moderate (Retro-aldol potential) |
Expert Insight:
-
Why Choose MAMP? MAMP offers the solubility benefits of a polar side chain without the "chemical noise" of the free hydroxyl found in MAHP. In MAHP, the -OH group frequently attacks activated esters (O-acylation), leading to depsipeptide impurities that ruin reproducibility. MAMP’s methoxy cap prevents this.
-
The Trade-off: Both MAMP and MAPP suffer from extreme steric hindrance. Standard peptide coupling protocols (DIC/HOBt) will yield <10% conversion, often interpreted falsely as "bad reagent."
Part 3: Critical Experimental Protocols
To ensure reproducibility, you must abandon "standard" amino acid protocols. The following workflows are self-validating systems designed to overcome the steric barrier.
Protocol A: The "Turbo-Coupling" Workflow
Use this for incorporating MAMP into peptide backbones.
The Mechanism of Failure: Standard carbodiimides (DIC) form an O-acylisourea that is too bulky to be attacked by the amine of MAMP. You must use phosphonium or uronium salts with HOAt to reduce steric bulk at the transition state.
Figure 1: Decision tree for coupling sterically hindered quaternary amino acids. Note the inevitable failure of standard carbodiimide chemistry.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid partner (1.2 equiv) and HATU (1.2 equiv) in dry DMF.
-
Base Addition: Add HOAt (1.2 equiv) and TMP (2,4,6-trimethylpyridine) or DIEA (2.5 equiv). Note: HOAt is critical for lowering the activation energy in hindered systems.
-
Addition of MAMP: Add MAMP (1.0 equiv).
-
The "Double-Hit": React for 4 hours. If HPLC shows <50% conversion, do not add more base (risk of epimerization). Instead, re-charge with fresh HATU/Acid.
-
Validation: Monitor peak shift via RP-HPLC (C18 column). MAMP is hydrophobic; the coupled product will shift significantly later in the gradient.
Protocol B: Assessing Hydrolytic Stability (Shelf-Life)
Use this to verify if your batch of MAMP has degraded.
MAMP is an ester.[1][2] While the quaternary center protects it from rapid hydrolysis, moisture can slowly degrade it to the free acid, which is often insoluble.
-
Preparation: Dissolve 10 mg MAMP in 0.6 mL DMSO-d6.
-
Internal Standard: Add 1 mg of 1,3,5-trimethoxybenzene (inert standard).
-
Water Challenge: Add 20 µL of
. -
Measurement: Acquire
NMR at T=0, T=24h, and T=7 days. -
Analysis:
-
Integrate the MAMP methyl ester singlet (
ppm) vs. the Standard. -
Pass Criteria: >98% retention of ester integral after 7 days.
-
Fail Criteria: Appearance of a new methyl peak (methanol byproduct) or shift in the
-proton signals.
-
Part 4: Visualizing the Steric & Electronic Landscape
The following diagram illustrates why MAMP is superior to MAHP (Hydroxy analog) regarding side reactions, but harder to couple than simple amino acids.
Figure 2: Mechanistic comparison showing how the methoxy group in MAMP prevents the O-acylation side-reaction common in hydroxy-analogs (MAHP), despite both sharing high steric hindrance.
Part 5: References
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary
-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.-
Context: Foundational text on the synthesis and steric properties of acyclic quaternary amino acids.
-
-
Hayashi, Y., Wang, X., & Li, J. (2022). Highly Sterically Hindered Peptide Bond Formation between
-Disubstituted -Amino Acids and N-Alkyl Cysteines.[3][4] Journal of the American Chemical Society.[4]-
Context: Validates the requirement for advanced coupling conditions (and the difficulty of carbodiimide methods) for
-disubstituted systems.
-
-
Albericio, F., & Boman, J. M. (1999). Preparation of Sterically Hindered Peptides.[3][4][5][6] Organic Preparations and Procedures International.
-
Context: Establishes HATU/HOAt as the gold standard for hindered couplings.
-
-
PubChem Compound Summary. (n.d.).
-Methyl- -phenylserine derivatives.[7] National Center for Biotechnology Information.-
Context: Structural confirmation and physicochemical property data for the analog class.[8]
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. alpha-Methyl-beta-phenylserine | C10H13NO3 | CID 68515209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
Safety Operating Guide
Methyl 2-amino-3-methoxy-2-phenylpropanoate proper disposal procedures
Executive Summary: Operational Safety & Classification
As researchers, we often handle non-natural amino acid derivatives like Methyl 2-amino-3-methoxy-2-phenylpropanoate during peptide synthesis or medicinal chemistry campaigns. While specific toxicological data for this exact catalog number may be sparse compared to commodity chemicals, its functional groups—an
Immediate Directive: Treat this compound as a Hazardous Chemical Substance with potential for irritation and acute toxicity. It must never be disposed of down the drain. It requires segregation into Organic Hazardous Waste streams for ultimate disposal via high-temperature incineration.
Chemical Profile & Hazard Analysis
To ensure safety, we must look beyond the lack of a specific "Skull and Crossbones" on the bottle and analyze the molecule's reactivity.
| Feature | Chemical Moiety | Risk Implication | Disposal Consequence |
| Basicity | Primary Amine ( | Can form salts with acids; potential skin caustic. | DO NOT mix with strong acid waste streams (exothermic reaction). |
| Hydrolysis | Methyl Ester ( | Hydrolyzes to methanol and acid in presence of water/base. | Keep waste streams dry; avoid mixing with aqueous basic waste. |
| Combustibility | Organic Backbone | Flammable/Combustible organic mass. | Classify as D001 (Ignitable) or general Organic Waste. |
| Toxicity | Phenyl/Ether groups | Potential CNS depressant or irritant (Universal Precaution). | Must use Solid Toxic or Liquid Organic waste streams. |
Scientist's Note: The "Universal Precaution" principle applies here. Because this is likely a research intermediate, we assume it has the toxicity profile of its most hazardous precursor until proven otherwise.
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid/Oil (Expired or Excess Reagent)
Applicability: You have a vial of the pure substance that is no longer needed.
-
Vessel Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with organic solids.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "this compound" (95%+).
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
-
Transfer: Transfer the solid/oil into the waste container.
-
Technique: If the substance is an oil, use a disposable pipette. Do not attempt to wash it down the sink.
-
-
Segregation: Place the container in the Solid Hazardous Waste Satellite Accumulation Area (SAA).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicability: The compound is dissolved in solvents (e.g., DCM, Methanol, Ethyl Acetate).
-
Solvent Identification: Determine the primary solvent.
-
Halogenated: (e.g., DCM, Chloroform).
-
Non-Halogenated: (e.g., Methanol, Acetate, DMF).
-
-
pH Check: If the reaction was acidic or basic, neutralize to pH 6–8 before adding to the organic solvent waste drum to prevent drum pressurization.
-
Accumulation: Pour into the appropriate Organic Solvent Waste carboy.
-
CRITICAL: Do not fill carboys >90% full. Leave headspace for expansion.
-
Scenario C: Contaminated Debris (The "Hidden" Waste)
Applicability: Syringes, gloves, and paper towels used during handling.
-
Sharps: Needles used to transfer the oil must go immediately into a Puncture-Proof Bio/Chem Sharps Container . Do not recap.
-
Soft Debris: Gloves and paper towels contaminated with the substance must be placed in a Double-Bagged Dry Solid Waste box (often a clear bag inside a fiberboard box).
-
Why? Standard trash compactors can aerosolize chemical residues from gloves, exposing facilities staff.
-
Visual Decision Workflow
The following diagram outlines the logical decision path for disposing of this specific compound, ensuring compliance with RCRA regulations.
Figure 1: Decision matrix for segregating this compound waste streams.
Regulatory Compliance: The "Empty" Container
A common violation in research labs is the improper disposal of the original reagent bottle. Under EPA RCRA regulations (40 CFR 261.7), a container is only considered "RCRA Empty" if specific steps are taken.[2][3]
The Triple Rinse Protocol:
-
Empty: Pour all flowable contents into the appropriate waste stream (as defined above).
-
Rinse 1: Add a small volume of solvent (e.g., Acetone or Methanol) to the bottle. Cap and shake. Pour rinsate into the Liquid Hazardous Waste container.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Deface: Cross out the original label using a permanent marker. Write "EMPTY" clearly.
-
Disposal: Remove the cap (discard cap in trash). Place the glass bottle in the Glass Recycling or General Trash (depending on local facility rules).
Why this matters: If you throw a bottle with residue into the trash, and that trash is compacted, the bottle breaks. The residue (an amine) can react with other trash, causing fumes or fires in the dumpster, leading to massive EPA fines for your organization.
Emergency Procedures (Spill Management)
Minor Spill (< 50 mL/g):
-
Alert: Notify nearby personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then wipe up.
-
Liquid: Use a standard Universal Absorbent Pad or vermiculite.
-
-
Clean: Wipe the area with soap and water.[1]
-
Dispose: Place all cleanup materials into a sealed bag and label as Hazardous Waste (Debris) .
Major Spill (> 50 mL/g or Respiratory Irritation):
-
Evacuate: Leave the immediate area.
-
Isolate: Close doors to the lab.
-
Contact: Call EHS (Environmental Health & Safety) immediately.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers. [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
